Grazoprevir potassium salt
Description
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Properties
Molecular Formula |
C38H49KN6O9S |
|---|---|
Molecular Weight |
805.0 g/mol |
IUPAC Name |
potassium [(1R,2R)-1-[[(1R,18R,20R,24R,27R)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide |
InChI |
InChI=1S/C38H50N6O9S.K/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22+,24-,29-,30-,31+,38-;/m1./s1 |
InChI Key |
MVOGOEKATQJYHW-ZKHHNAEQSA-M |
Origin of Product |
United States |
Foundational & Exploratory
Grazoprevir Potassium Salt: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grazoprevir (B560101), a potent second-generation hepatitis C virus (HCV) NS3/4A protease inhibitor, represents a significant advancement in the treatment of chronic HCV infection.[1] Developed by Merck, it is a key component of the fixed-dose combination therapy Zepatier®, used in conjunction with the NS5A inhibitor elbasvir.[2] Grazoprevir exhibits broad activity across various HCV genotypes and against common resistance-associated variants.[3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic route of Grazoprevir potassium salt, tailored for a scientific audience.
Discovery and Mechanism of Action
Grazoprevir was identified through a focused drug discovery program aimed at developing macrocyclic protease inhibitors with improved potency and resistance profiles.[5] It is an azamacrocyclic compound that acts as a direct-acting antiviral (DAA) by non-covalently and reversibly binding to the active site of the HCV NS3/4A serine protease.[2][6][7] This enzyme is crucial for the cleavage of the viral polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are essential for viral replication.[1] By inhibiting this process, Grazoprevir effectively halts the viral life cycle.
The discovery workflow for Grazoprevir involved iterative cycles of design, synthesis, and biological evaluation to optimize its structure-activity relationship. This led to a molecule with picomolar to subnanomolar inhibitory activity against key HCV genotypes.[8]
The signaling pathway illustrates Grazoprevir's role in disrupting HCV replication.
Quantitative Data Summary
The following tables summarize key quantitative data for Grazoprevir.
Table 1: In Vitro Activity of Grazoprevir
| Target | IC50 / Ki | Genotype | Assay Type | Reference |
| NS3/4A Protease | 7 pM (IC50) | 1a | Enzyme Assay | [1] |
| NS3/4A Protease | 4 pM (IC50) | 1b | Enzyme Assay | [1] |
| NS3/4A Protease | 62 pM (IC50) | 4 | Enzyme Assay | [1] |
| NS3/4A Protease | 0.01 nM (Ki) | 1a | Enzyme Assay | [3][4][9][10] |
| NS3/4A Protease | 0.01 nM (Ki) | 1b | Enzyme Assay | [3][4][9][10] |
| NS3/4A Protease | 0.08 nM (Ki) | 2a | Enzyme Assay | [3][4][9][10] |
| NS3/4A Protease | 0.15 nM (Ki) | 2b | Enzyme Assay | [3][4][9][10] |
| NS3/4A Protease | 0.90 nM (Ki) | 3a | Enzyme Assay | [3][4][9][10] |
| Replicon | 0.5 nM (EC50) | 1a | Replicon Assay | [3] |
| Replicon | 2 nM (EC50) | 1b | Replicon Assay | [3] |
| Replicon | 2 nM (EC50) | 2a | Replicon Assay | [3] |
Table 2: Pharmacokinetic Properties of Grazoprevir
| Parameter | Value | Species | Reference |
| Bioavailability | ~27% | Humans | [2] |
| Peak Plasma Concentration (Tmax) | 2 hours (range: 30 min - 3 hours) | Humans | [2] |
| Plasma Protein Binding | 98.8% | Humans | [2] |
| Metabolism | Hepatic (primarily CYP3A4) | Humans | [2] |
| Elimination Half-life | ~31 hours | Humans | [2] |
| Excretion | >90% in feces, <1% in urine | Humans | [2] |
Table 3: Clinical Efficacy of Grazoprevir (in combination with Elbasvir)
| Clinical Trial | Patient Population | Treatment Duration | Sustained Virologic Response (SVR12) Rate | Reference |
| C-SURFER | Genotype 1, Stage 4-5 Chronic Kidney Disease | 12 weeks | 99% | |
| C-EDGE TN | Treatment-naïve, Genotype 1a | 12 weeks | 92% | |
| C-EDGE TN | Treatment-naïve, Genotype 1b | 12 weeks | 99% | |
| C-EDGE COINFECTION | Treatment-naïve, HIV/HCV coinfected, Genotype 1a | 12 weeks | 97% | |
| C-EDGE COINFECTION | Treatment-naïve, HIV/HCV coinfected, Genotype 1b | 12 weeks | 95% |
Synthesis of this compound
An efficient synthesis of Grazoprevir has been reported, achieving a 51% overall yield with greater than 99.9% purity.[11] The synthesis starts from four readily available building blocks.[12] Key steps in the synthesis include an SNAr displacement, a Sonogashira coupling to form a key intermediate, and a subsequent macrolactamization to form the 18-membered macrocycle.[6][12]
Experimental Protocols
1. Synthesis of the Macrocyclic Core:
A key step in the synthesis is the Sonogashira coupling followed by macrolactamization.[12]
-
Sonogashira Coupling: The chloroquinoxaline intermediate is coupled with the alkyne building block in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent such as an alcohol, with a base like diisopropylethylamine (i-Pr₂NEt).[12] The reaction is typically carried out at a mild temperature to prevent decomposition of the thermally unstable free base.[12]
-
Macrolactamization: The crude product from the Sonogashira coupling is then subjected to macrolactamization. The solvent is switched to a mixture of THF and N,N-dimethylacetamide (AcNMe₂), and a peptide coupling reagent such as HATU is added to facilitate the intramolecular amide bond formation, yielding the 18-membered macrolactam.[12] This step proceeds with high yield and without significant epimerization.[12]
-
Hydrogenation: The alkyne within the macrocycle is subsequently reduced to an alkane via hydrogenation using a catalyst like 5% Pd(OH)₂/C in THF under hydrogen pressure.[12]
2. Final Assembly and Salt Formation:
-
Amide Coupling: The macrocyclic intermediate is coupled with the cyclopropylsulfonamide building block using standard peptide coupling conditions to yield Grazoprevir.
-
Potassium Salt Formation: Grazoprevir is then treated with a potassium source, such as potassium tert-butoxide, in a suitable solvent system to afford the potassium salt. The product is typically isolated by crystallization to achieve high purity.
Key Experimental Assays
1. HCV NS3/4A Protease Inhibition Assay:
The inhibitory activity of Grazoprevir against the HCV NS3/4A protease is determined using a fluorescence resonance energy transfer (FRET) assay.[13]
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher, separated by the NS3/4A cleavage site, is used. In the uncleaved state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the NS3/4A protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Procedure: The recombinant NS3/4A protease is incubated with the FRET substrate in a suitable buffer. The reaction is initiated, and the increase in fluorescence is monitored over time. The assay is performed in the presence of varying concentrations of Grazoprevir to determine the IC50 value, which is the concentration of the inhibitor required to reduce the protease activity by 50%.
2. HCV Replicon Assay:
The antiviral activity of Grazoprevir in a cellular context is evaluated using an HCV replicon system.[14]
-
Principle: Huh-7 human hepatoma cells are engineered to contain a subgenomic or full-length HCV RNA (replicon) that can autonomously replicate. The replicon often contains a reporter gene, such as luciferase, whose expression level correlates with the level of viral RNA replication.
-
Procedure: The HCV replicon-containing cells are seeded in microtiter plates and treated with various concentrations of Grazoprevir. After a defined incubation period (e.g., 72 hours), the cells are lysed, and the reporter gene activity (e.g., luciferase luminescence) is measured. The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is then calculated.[14] Colony formation assays can also be used to assess the emergence of resistant variants.[7]
Conclusion
This compound is a highly effective and selective inhibitor of the HCV NS3/4A protease. Its discovery and development have been guided by a deep understanding of the viral enzyme's structure and mechanism, leading to a potent therapeutic agent with a favorable resistance profile. The efficient and scalable synthesis of Grazoprevir has enabled its successful clinical development and commercialization, providing a valuable treatment option for patients with chronic hepatitis C. This technical guide has summarized the key aspects of its discovery, mechanism of action, and synthesis, providing a comprehensive resource for researchers in the field of antiviral drug development.
References
- 1. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Grazoprevir - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
Grazoprevir potassium salt as a second-generation HCV protease inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Grazoprevir, a potent, second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease, represents a significant advancement in the treatment of chronic HCV infection. Developed by Merck, it is a cornerstone of the fixed-dose combination therapy Zepatier® (elbasvir/grazoprevir), offering high rates of sustained virologic response (SVR) across multiple HCV genotypes. This technical guide provides a comprehensive overview of Grazoprevir potassium salt, focusing on its mechanism of action, preclinical and clinical data, resistance profile, and detailed experimental protocols relevant to its study.
Core Compound Profile
| Property | Description |
| IUPAC Name | (1R,18R,20R,24S,27S)-N-{(1R,2S)-1-[(Cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}-7-methoxy-24-(2-methyl-2-propanyl)-22,25-dioxo-2,21-dioxa-4,11,23,26-tetraazapentacyclo[24.2.1.03,12.05,10.0 18,20]nonacosa-3,5,7,9,11-pentaene-27-carboxamide[1] |
| Molecular Formula | C38H50N6O9S[1] |
| Molar Mass | 766.91 g·mol−1[1] |
| Mechanism of Action | Reversible, potent, and selective inhibitor of the HCV NS3/4A serine protease.[1][2] |
Mechanism of Action
Grazoprevir targets the HCV NS3/4A serine protease, an enzyme critical for the viral life cycle. The NS3/4A complex is responsible for cleaving the HCV polyprotein at four specific sites, liberating the non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for viral replication.[2][3][4] By binding to the active site of the NS3 protease, Grazoprevir blocks this proteolytic activity, thereby preventing the maturation of viral proteins and halting viral replication.[2][5]
Beyond its role in viral replication, the NS3/4A protease also plays a crucial part in the virus's evasion of the host's innate immune system. It achieves this by cleaving and inactivating key host proteins involved in antiviral signaling pathways, most notably the mitochondrial antiviral-signaling protein (MAVS).[3] This disruption of the MAVS-dependent pathway prevents the induction of type-I interferons, which are critical for a robust antiviral response.
Quantitative Data
In Vitro Potency
The in vitro potency of Grazoprevir has been evaluated against various HCV genotypes using both enzymatic and replicon-based assays.
| Genotype/Variant | Assay Type | Potency Metric | Value (nM) |
| Genotype 1a | Enzyme Assay | Ki | 0.01[6] |
| Genotype 1b | Enzyme Assay | Ki | 0.01[6] |
| Genotype 2a | Enzyme Assay | Ki | 0.08[6] |
| Genotype 2b | Enzyme Assay | Ki | 0.15[6] |
| Genotype 3a | Enzyme Assay | Ki | 0.90[6] |
| Genotype 1b (R155K) | Enzyme Assay | Ki | 0.07 |
| Genotype 1b (D168V) | Enzyme Assay | Ki | 0.14 |
| Genotype 1b (D168Y) | Enzyme Assay | Ki | 0.30 |
| Genotype 1a | Replicon Assay | EC50 | 0.4 |
| Genotype 1b | Replicon Assay | EC50 | 0.2 |
| Genotype 2a | Replicon Assay | EC50 | 2.0[6] |
Pharmacokinetic Properties
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 2 hours[1] |
| Plasma Protein Binding | >98.8%[2][7] |
| Metabolism | Primarily hepatic, via CYP3A4[1][2] |
| Elimination Half-life | ~31 hours[1][2] |
| Excretion | >90% in feces, <1% in urine[1][2] |
| Volume of Distribution (Vd) | 1250 L[7] |
Clinical Efficacy (Sustained Virologic Response at 12 weeks - SVR12)
Grazoprevir is co-formulated with elbasvir. The following data represents the efficacy of this combination therapy.
| HCV Genotype | Patient Population | Treatment Duration | SVR12 Rate | Clinical Trial |
| Genotype 1a | Treatment-naïve | 12 weeks | 92% | C-EDGE[8] |
| Genotype 1b | Treatment-naïve | 12 weeks | 99% | C-EDGE |
| Genotype 4 | Treatment-naïve | 12 weeks | 100% | C-EDGE |
| Genotype 1a | Co-infected with HIV | 12 weeks | 97% | C-EDGE COINFECTION[8] |
| Genotype 1b | Co-infected with HIV | 12 weeks | 95% | C-EDGE COINFECTION[8] |
| Genotype 1 | Advanced Chronic Kidney Disease | 12 weeks | 99% | C-SURFER[9] |
Resistance Profile
Resistance to NS3/4A protease inhibitors can emerge due to mutations in the NS3 gene. While Grazoprevir is a second-generation inhibitor with a higher barrier to resistance than first-generation agents, certain resistance-associated substitutions (RASs) can reduce its efficacy.
Key NS3 RASs impacting Grazoprevir activity:
-
Position 155: R155K (in genotype 1a) has a minimal impact on Grazoprevir's activity.
-
Position 156: Substitutions at this position, such as A156T/V, can confer resistance.
-
Position 168: Variants at this position (e.g., D168A/V/G/E) are clinically significant and can reduce the activity of all currently available PIs.[10]
It is noteworthy that baseline NS3 RASs have not been shown to significantly impact SVR rates in patients treated with elbasvir/grazoprevir.[8][11] However, treatment-emergent RASs at positions D168 are commonly associated with relapse.[12]
Experimental Protocols
HCV NS3/4A Protease Activity Assay (FRET-based)
This assay measures the in vitro enzymatic activity of the NS3/4A protease and is used to determine the potency of inhibitors like Grazoprevir.
Principle: A synthetic peptide substrate containing a specific NS3/4A cleavage site is flanked by a fluorophore and a quencher. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by the NS3/4A protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside
-
Test compound (Grazoprevir) serially diluted in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Grazoprevir in DMSO.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (as a control).
-
Add 20 µL of the FRET peptide substrate solution to each well.
-
Initiate the reaction by adding 20 µL of the recombinant NS3/4A protease solution to each well.
-
Incubate the plate at 30°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 485 nm.
-
Calculate the percentage of inhibition for each concentration of Grazoprevir relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
HCV Replicon Assay
This cell-based assay measures the antiviral activity of a compound in the context of HCV RNA replication.
Principle: Human hepatoma cells (Huh-7) are engineered to harbor a subgenomic or full-length HCV RNA that can replicate autonomously. These "replicon" RNAs often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication. A decrease in reporter gene activity in the presence of an antiviral compound indicates inhibition of HCV replication.
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter gene
-
Complete DMEM (supplemented with 10% FBS, non-essential amino acids, and G418 for selection)
-
Test compound (Grazoprevir) serially diluted in DMSO
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HCV replicon cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of Grazoprevir in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the diluted compound or DMSO (as a control).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of HCV replication for each concentration of Grazoprevir relative to the DMSO control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
HCV Drug Resistance Testing (Sanger Sequencing)
This protocol outlines the general steps for identifying resistance-associated substitutions in the HCV NS3 gene from patient samples.
Principle: Viral RNA is extracted from a patient's plasma or serum sample. The NS3 region of the HCV genome is then amplified using reverse transcription-polymerase chain reaction (RT-PCR). The resulting DNA is sequenced, and the sequence is compared to a wild-type reference to identify any amino acid substitutions.
Materials:
-
Patient plasma or serum sample
-
Viral RNA extraction kit
-
RT-PCR kit with primers specific for the HCV NS3 region
-
Agarose (B213101) gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing reagents and capillary electrophoresis instrument
-
Sequence analysis software
Procedure:
-
Viral RNA Extraction: Extract viral RNA from the patient sample using a commercial kit according to the manufacturer's instructions.
-
RT-PCR Amplification: Perform a one-step or two-step RT-PCR to reverse transcribe the HCV RNA and amplify the NS3 gene. Use primers that flank the region of interest for resistance mutations.
-
Amplicon Verification: Run the PCR product on an agarose gel to confirm the amplification of a DNA fragment of the expected size.
-
PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and other reaction components.
-
Sanger Sequencing: Perform cycle sequencing using the purified PCR product as a template and a sequencing primer. Analyze the sequencing reaction products on a capillary electrophoresis instrument.
-
Sequence Analysis: Assemble and edit the raw sequence data. Align the patient's NS3 sequence with a wild-type reference sequence for the corresponding HCV genotype to identify any amino acid substitutions. Compare any identified substitutions to a database of known RASs.
Conclusion
This compound is a highly effective second-generation HCV NS3/4A protease inhibitor that has become an integral component of modern HCV treatment regimens. Its potent, pan-genotypic activity, high barrier to resistance, and favorable pharmacokinetic profile have contributed to high SVR rates in a broad range of patients. The experimental protocols detailed in this guide provide a framework for the continued study and development of novel HCV inhibitors, furthering the goal of global HCV eradication.
References
- 1. hcvguidelines.org [hcvguidelines.org]
- 2. Development of an Infectious HCV Cell Culture System - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Efficient Replication of Hepatitis C Virus Genotype 1a RNAs in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. An uniquely purified HCV NS3 protease and NS4A(21-34) peptide form a highly active serine protease complex in peptide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiviral Spectrum of Grazoprevir Potassium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Grazoprevir, a second-generation NS3/4A protease inhibitor, is a potent and selective antiviral agent primarily targeting the Hepatitis C virus (HCV). This technical guide provides an in-depth overview of the in vitro antiviral spectrum of Grazoprevir, with a primary focus on its well-documented activity against various HCV genotypes and resistance-associated substitutions (RASs). Furthermore, this guide explores emerging evidence of its potential activity against other viruses, notably SARS-CoV-2. Detailed methodologies for key in vitro assays, including the HCV replicon assay, are provided to facilitate further research and development. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz.
Introduction
Grazoprevir (formerly MK-5172) is a macrocyclic peptidomimetic that inhibits the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1][2] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are critical components of the viral replication complex.[3][4] By blocking this proteolytic activity, Grazoprevir effectively halts viral RNA replication.[4] Initially developed by Merck, Grazoprevir is a key component of the fixed-dose combination therapy Zepatier® (elbasvir/grazoprevir), approved for the treatment of chronic HCV infections of genotypes 1 and 4.[3][5] This document serves as a comprehensive technical resource on the in vitro antiviral profile of Grazoprevir potassium salt.
Mechanism of Action
Grazoprevir is a potent, reversible, and selective inhibitor of the HCV NS3/4A protease.[1] The NS3 protein contains the serine protease domain, and the NS4A protein acts as a cofactor, stabilizing the protease structure and enhancing its enzymatic activity.[6] Grazoprevir binds to the active site of the NS3 protease, preventing the cleavage of the viral polyprotein.[3] This disruption of polyprotein processing inhibits the formation of the viral replication machinery, ultimately suppressing viral replication.[4]
References
- 1. Discovery of SARS-CoV-2 antiviral synergy between remdesivir and approved drugs in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of dengue virus protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Four compounds active against rhinovirus: comparison in vitro and in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Grazoprevir Potassium Salt: An In-Depth Technical Guide on its Activity Against HCV Genotypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral activity of Grazoprevir (B560101) potassium salt against various Hepatitis C Virus (HCV) genotypes. The document details the compound's mechanism of action, quantitative potency, resistance profile, and the experimental protocols used for its characterization.
Introduction
Grazoprevir is a potent, second-generation, macrocyclic inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) protease, an enzyme essential for viral replication.[1][2][3] It demonstrates broad activity across multiple HCV genotypes and against variants that are resistant to first-generation protease inhibitors.[2] This guide serves as a technical resource for researchers engaged in the study of HCV and the development of antiviral therapeutics.
Mechanism of Action
Grazoprevir targets the HCV NS3/4A serine protease, which is responsible for cleaving the viral polyprotein into mature, functional nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[3] By inhibiting this crucial step in the viral life cycle, Grazoprevir effectively halts HCV replication.[3]
Figure 1: Mechanism of Action of Grazoprevir.
Quantitative Antiviral Activity
The potency of Grazoprevir has been evaluated through various in vitro assays, including enzymatic assays and cell-based replicon systems. The following tables summarize the key quantitative data.
Enzymatic Inhibition
Grazoprevir exhibits potent inhibition of the HCV NS3/4A protease across multiple genotypes, with IC50 and Ki values in the picomolar to nanomolar range.
Table 1: Inhibition of HCV NS3/4A Protease by Grazoprevir
| HCV Genotype | IC50 (pM) | Ki (nM) |
| 1a | 7[3] | 0.01 |
| 1b | 4[3] | 0.01 |
| 2a | - | 0.08 |
| 2b | - | 0.15 |
| 3a | - | 0.90 |
| 4 | 62[3] | - |
Data compiled from multiple sources. Dashes indicate data not available.
Cell-Based Replicon Activity
In cell-based HCV replicon assays, Grazoprevir effectively inhibits viral RNA replication. The 50% effective concentration (EC50) values demonstrate its potent intracellular activity.
Table 2: Antiviral Activity of Grazoprevir in HCV Replicon Assays
| HCV Genotype | Replicon System | EC50 (nM) |
| 1a | GT1a(H77) | 0.4 |
| 1b | Con1 | 0.5 |
| 2a | JFH-1 | 2.0 |
| 3a | S52 | 1.8 |
| 4a | ED43 | 0.3 |
| 5a | SA13 | 0.2 |
| 6a | HK6a | 0.2 |
Data from Lahser et al. (2016) and other sources.[4]
Resistance Profile
Resistance-associated substitutions (RASs) in the NS3 protease can reduce the susceptibility of HCV to protease inhibitors. The impact of common NS3 RASs on the activity of Grazoprevir is summarized below.
Table 3: Activity of Grazoprevir against HCV Genotype 1a NS3 RASs
| NS3 Substitution | Fold Change in EC50 |
| Q80K | 1.1 |
| R155K | 0.6 |
| D168A | 13 |
| D168E | 1.9 |
| D168G | 30 |
| D168V | 120 |
Table 4: Activity of Grazoprevir against HCV Genotype 1b NS3 RASs
| NS3 Substitution | Fold Change in EC50 |
| D168A | 1.6 |
| D168V | 5.1 |
Fold change is relative to the wild-type replicon. Data compiled from various sources.[5][6]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the antiviral activity of Grazoprevir.
HCV NS3/4A Protease FRET Assay
This biochemical assay measures the direct inhibitory effect of Grazoprevir on the enzymatic activity of the HCV NS3/4A protease.
Figure 2: HCV NS3/4A Protease FRET Assay Workflow.
Protocol:
-
Reagent Preparation:
-
Recombinant HCV NS3/4A protease is diluted to the desired concentration in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 30 mM DTT, 1% CHAPS, 15% glycerol).[7]
-
A FRET-based peptide substrate (e.g., Ac-DE-D(EDANS)-EE-Abu-ψ-[COO]A-SK(DABCYL)-NH2) is prepared in the assay buffer.
-
Serial dilutions of Grazoprevir potassium salt are prepared in DMSO and then diluted in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add a small volume (e.g., 10 µL) of each Grazoprevir dilution or DMSO (vehicle control).
-
Add the diluted NS3/4A protease (e.g., 20 µL) to each well and incubate at room temperature for 30 minutes.
-
Initiate the reaction by adding the FRET substrate (e.g., 20 µL) to all wells.
-
Immediately begin kinetic fluorescence measurements using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
-
Data Analysis:
-
The initial reaction velocity is determined from the linear phase of the fluorescence increase.
-
The percent inhibition for each Grazoprevir concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic dose-response curve.
-
HCV Replicon Assays
HCV replicon assays are cell-based systems that allow for the study of viral RNA replication in a controlled laboratory setting.
This protocol describes the generation of a cell line that continuously harbors replicating HCV subgenomic RNA.
Figure 3: Workflow for Generating Stable Replicon Cell Lines.
Protocol:
-
In Vitro Transcription: Synthesize HCV subgenomic replicon RNA from a linearized plasmid DNA template using a T7 RNA polymerase kit. The replicon construct should contain a selectable marker, such as the neomycin phosphotransferase gene (neoR), which confers resistance to the antibiotic G418.[8]
-
Electroporation: Resuspend Huh-7 cells (a human hepatoma cell line) in a cuvette with the in vitro transcribed RNA and deliver an electrical pulse to introduce the RNA into the cells.[9]
-
G418 Selection: Plate the electroporated cells and, after 24 hours, replace the medium with fresh medium containing G418 at a predetermined optimal concentration.[10]
-
Colony Formation and Expansion: Continue to culture the cells in the presence of G418, replacing the medium every 3-4 days. Untransfected cells will die, while cells harboring the replicating replicon will form resistant colonies.[11] Isolate and expand individual colonies.
-
Characterization: Confirm the presence and replication of HCV RNA in the stable cell lines using methods such as quantitative RT-PCR and Western blotting for HCV proteins.
This assay provides a more rapid method to assess HCV replication by using a replicon that expresses a reporter gene, such as luciferase.
Protocol:
-
In Vitro Transcription: Synthesize HCV subgenomic replicon RNA containing a luciferase reporter gene from a linearized plasmid DNA template.
-
Electroporation: Electroporate the replicon RNA into Huh-7 cells as described for stable cell line generation.[9][12]
-
Cell Plating and Treatment: Plate the electroporated cells into 96-well plates. After the cells have attached, add medium containing serial dilutions of Grazoprevir.
-
Luciferase Assay: After a defined incubation period (e.g., 72 hours), lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.[8]
-
Data Analysis: Calculate the percent inhibition of luciferase activity for each Grazoprevir concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.
Resistance-Associated Substitution (RAS) Analysis
This protocol outlines the general steps for identifying and characterizing RASs in HCV.
Protocol:
-
RNA Extraction and RT-PCR: Extract viral RNA from patient plasma samples or from cell culture supernatants.[2] Perform reverse transcription followed by PCR to amplify the NS3/4A coding region.
-
Sequencing: Sequence the PCR products using either Sanger sequencing or next-generation sequencing (NGS) to identify nucleotide changes that result in amino acid substitutions.[13]
-
Sequence Analysis: Compare the obtained sequences to a wild-type reference sequence of the corresponding HCV genotype to identify amino acid substitutions at positions known to be associated with resistance.[1]
-
Phenotypic Analysis: To confirm the impact of an identified RAS, introduce the specific mutation into a wild-type replicon construct using site-directed mutagenesis. Perform transient replicon assays to determine the fold change in EC50 for Grazoprevir compared to the wild-type replicon.[1]
Conclusion
This compound is a highly potent inhibitor of the HCV NS3/4A protease with broad genotypic coverage. This technical guide provides a detailed summary of its antiviral activity and the experimental methodologies used for its evaluation. The data presented herein underscore the efficacy of Grazoprevir as a key component of combination therapies for the treatment of chronic hepatitis C. For drug development professionals and researchers in the field, this guide offers a foundational understanding of the preclinical characterization of a direct-acting antiviral agent.
References
- 1. hcvguidelines.org [hcvguidelines.org]
- 2. Characterization of hepatitis C virus resistance to grazoprevir reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasusa.org [iasusa.org]
- 7. eurogentec.com [eurogentec.com]
- 8. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. knowledge.lonza.com [knowledge.lonza.com]
- 11. addgene.org [addgene.org]
- 12. researchgate.net [researchgate.net]
- 13. Hepatitis C Virus (HCV) NS5A Drug Resistance by Sequencing | Test Fact Sheet [arupconsult.com]
Preclinical Pharmacological Profile of Grazoprevir Potassium Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Grazoprevir (MK-5172) is a potent, second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease. This document provides a comprehensive overview of the preclinical pharmacological profile of Grazoprevir potassium salt, synthesizing available data on its mechanism of action, in vitro and in vivo activity, pharmacokinetics, and resistance profile. While detailed preclinical safety and toxicology data for Grazoprevir as a single agent are not extensively available in the public domain, this guide consolidates the key preclinical findings that supported its clinical development.
Introduction
Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Grazoprevir, in combination with the NS5A inhibitor elbasvir, is a key component of a successful therapeutic regimen for chronic HCV infection. Understanding the preclinical characteristics of Grazoprevir is essential for researchers in the field of antiviral drug development.
Mechanism of Action
Grazoprevir is a highly specific and potent inhibitor of the HCV NS3/4A protease. This enzyme is a serine protease crucial for the HCV life cycle, responsible for cleaving the viral polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for viral replication. By binding to the active site of the NS3/4A protease, Grazoprevir blocks this cleavage process, thereby halting viral replication.[1][2][3]
In Vitro Pharmacological Profile
Enzymatic and Replicon Activity
Grazoprevir demonstrates potent inhibitory activity against a broad range of HCV genotypes in both enzymatic and cell-based replicon assays.
Table 1: In Vitro Enzymatic Inhibitory Activity of Grazoprevir (Ki)
| HCV Genotype/Variant | Ki (nM) |
| Genotype 1a | 0.01 |
| Genotype 1b | 0.01 |
| Genotype 2a | 0.08 |
| Genotype 2b | 0.15 |
| Genotype 3a | 0.90 |
| Genotype 1b (R155K) | 0.07 |
| Genotype 1b (D168V) | 0.14 |
| Genotype 1b (D168Y) | 0.30 |
| Genotype 1b (A156T) | 5.3 |
| Genotype 1b (A156V) | 12 |
Data sourced from MedChemExpress.[2]
Table 2: In Vitro Antiviral Activity of Grazoprevir in HCV Replicon Assays (EC50)
| HCV Genotype | EC50 (nM) |
| Genotype 1a | 2 |
| Genotype 1b (con1) | 0.5 |
| Genotype 2a | 2 |
| Genotype 4a (ED43) | 0.7 |
| Genotype 4 (clinical isolates, median) | 0.2 |
Data sourced from MedChemExpress and Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons.[2]
Resistance Profile
Substitutions at amino acid positions 155, 156, or 168 in the NS3 protease are known to confer resistance to NS3/4A inhibitors.[1] Grazoprevir maintains potent activity against some common resistance-associated substitutions, such as R155K and D168V/Y, but shows reduced activity against A156T/V.[2]
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies were conducted in several animal species to characterize the absorption, distribution, metabolism, and excretion (ADME) of Grazoprevir.
Table 3: Preclinical Pharmacokinetic Parameters of Grazoprevir
| Species | Route | Dose | Clearance (mL/min/kg) | Half-life (h) | AUC (µM·h) | Liver Concentration (24h) |
| Dog | IV | - | 5 | 3 | - | - |
| Dog | Oral | 1 mg/kg | - | - | 0.4 | 1.4 µM |
| Rat | - | - | - | - | - | Excellent liver exposure |
Data sourced from MedChemExpress.[2]
-
Distribution: Grazoprevir is highly protein-bound (>98.8% in humans).[4] It demonstrates effective partitioning into liver tissue in both rats and dogs, maintaining high liver concentrations relative to its potency.[2] In humans, the volume of distribution is estimated to be 1250 L.[3]
-
Metabolism: Grazoprevir is partially metabolized by oxidative metabolism, primarily mediated by the CYP3A enzyme.[4]
-
Excretion: The primary route of elimination is through the feces (approximately 90% in humans), with less than 1% excreted in the urine.[4]
In Vivo Efficacy
Grazoprevir has demonstrated in vivo efficacy in a chronic-HCV-infected chimpanzee model.[2] However, specific data regarding the dosing regimen, duration of treatment, and magnitude of viral load reduction from these preclinical studies are not publicly available.
Preclinical Safety and Toxicology
Detailed preclinical safety and toxicology studies for Grazoprevir as a single agent, including repeat-dose toxicity, safety pharmacology (cardiovascular, respiratory, and central nervous system), and genotoxicity studies, are not extensively reported in the public literature. The safety profile has been primarily characterized in clinical trials of the combination product with elbasvir.
Experimental Protocols
HCV NS3/4A Protease Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of the HCV NS3/4A protease.
References
Structural Sentinel: An In-depth Technical Guide to the Binding of Grazoprevir Potassium Salt to HCV NS3/4A Protease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural biology underpinning the interaction between Grazoprevir (B560101) (potassium salt form) and the Hepatitis C Virus (HCV) NS3/4A protease, a critical target in antiviral therapy. Through a detailed examination of binding data, experimental methodologies, and structural insights, this document serves as a resource for researchers engaged in the study of HCV and the development of novel protease inhibitors.
Introduction: Grazoprevir and the NS3/4A Protease Target
Hepatitis C virus infection is a leading cause of chronic liver disease worldwide. The viral life cycle is critically dependent on the activity of the NS3/4A serine protease, which is responsible for cleaving the viral polyprotein into mature, functional non-structural proteins essential for viral replication.[1][2][3][4][5] Inhibition of this protease is a clinically validated strategy for the treatment of chronic HCV.
Grazoprevir (MK-5172) is a potent, second-generation, macrocyclic inhibitor of the HCV NS3/4A protease.[1][2][6][7][8] It exhibits picomolar to nanomolar inhibitory activity against a broad range of HCV genotypes and maintains potency against many common resistance-associated variants.[7][8] This guide delves into the precise molecular interactions that define the potent and resilient binding of Grazoprevir to its target.
Quantitative Analysis of Grazoprevir Binding and Activity
The efficacy of Grazoprevir has been quantified through various enzymatic and cell-based assays. The following tables summarize key inhibitory and antiviral activity data, providing a comparative view across different HCV genotypes and common mutant forms of the NS3/4A protease.
Table 1: In Vitro Enzymatic Inhibition of NS3/4A Protease by Grazoprevir
| HCV Genotype | NS3/4A Variant | IC50 (nM) | Fold Change vs. Wild-Type | Reference |
| 1a | Wild-Type | 0.007 | - | [1][2] |
| 1b | Wild-Type | 0.004 | - | [1][2] |
| 4a | Wild-Type | 0.062 | - | [1][2] |
| 1a | R155K | 0.4 | 57 | [8] |
| 1a | D168A | 1.8 | 257 | [8] |
| 1a | D168V | 0.6 | 86 | [9] |
Table 2: Antiviral Activity of Grazoprevir in HCV Replicon Assays
| HCV Genotype | Replicon System | EC50 (nM) | Reference |
| 1a | H77 | 0.4 | [7] |
| 1b | Con1 | 0.2 | [7] |
| 2a | JFH-1 | 0.8 | [7] |
| 3a | S52 | 9.7 | [7] |
| 4a | ED43 | 0.7 | [3][9] |
Structural Insights from X-ray Crystallography
The three-dimensional structure of Grazoprevir in complex with the HCV NS3/4A protease has been elucidated by X-ray crystallography, providing a detailed picture of the binding interactions. The Protein Data Bank (PDB) contains several entries for these complexes, including 3SUD , 3SUE , and 3SUF , which correspond to Grazoprevir bound to wild-type and mutant forms of the genotype 1a protease.
The crystal structures reveal that Grazoprevir binds in a non-covalent, extended conformation within the active site cleft of the protease. The macrocyclic structure of Grazoprevir pre-organizes the molecule for optimal binding, a key feature of its high potency.[4] The methoxyquinoxaline moiety of Grazoprevir establishes hydrophobic interactions with residues in the S2 subsite, including Tyr-56.[7] This interaction is critical for its potency and resilience against certain mutations.
Detailed Experimental Protocols
This section outlines the methodologies employed to characterize the binding of Grazoprevir to the NS3/4A protease.
Expression and Purification of HCV NS3/4A Protease
The production of recombinant NS3/4A protease for structural and enzymatic studies is typically performed in Escherichia coli.
-
Gene Construction : A gene encoding the protease domain of NS3 (approximately the first 180 amino acids) fused to the NS4A cofactor peptide via a flexible linker is cloned into an expression vector, often with an N-terminal affinity tag (e.g., His6 or GST) to facilitate purification.
-
Protein Expression : The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8, at which point protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). To enhance protein solubility and proper folding, expression is typically carried out at a reduced temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Lysis and Clarification : Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT) supplemented with protease inhibitors. Lysis is achieved by sonication or high-pressure homogenization, and the cell debris is removed by centrifugation.
-
Affinity Chromatography : The clarified lysate is loaded onto an affinity resin (e.g., Ni-NTA for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins). The column is washed extensively with a wash buffer containing a low concentration of the eluting agent (e.g., 20-40 mM imidazole for Ni-NTA).
-
Tag Cleavage and Further Purification : The affinity tag is often removed by incubation with a specific protease (e.g., TEV or PreScission protease). The protein is then further purified by ion-exchange chromatography and/or size-exclusion chromatography to achieve high purity. The final protein is concentrated and stored in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 5 mM DTT).
NS3/4A Protease Enzymatic Inhibition Assay
This assay measures the ability of Grazoprevir to inhibit the proteolytic activity of the NS3/4A enzyme.
-
Assay Principle : The assay utilizes a synthetic peptide substrate that contains a cleavage site for the NS3/4A protease, flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be monitored over time. A common substrate is Ac-Glu-Glu-Val-Val-Ala-Cys-AMC, where AMC (7-amino-4-methylcoumarin) is the fluorophore.[6]
-
Assay Protocol :
-
Reagents :
-
Assay Buffer: 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM dithiothreitol (B142953) (DTT).[6]
-
Enzyme: Recombinant HCV NS3/4A protease.
-
Substrate: Fluorogenic peptide substrate.
-
Inhibitor: Grazoprevir potassium salt dissolved in DMSO.
-
-
Procedure :
-
The assay is performed in a black 384-well microplate.[6]
-
Serial dilutions of Grazoprevir in DMSO are prepared and added to the wells.
-
The NS3/4A protease is diluted in assay buffer and added to the wells containing the inhibitor. The final enzyme concentration is typically in the low nanomolar range (e.g., 40 nM).[6]
-
The plate is incubated at room temperature for a pre-incubation period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by the addition of the fluorogenic substrate (final concentration, e.g., 60 µM).[6]
-
The increase in fluorescence is monitored kinetically using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis : The initial reaction rates are determined from the linear phase of the fluorescence signal. The percent inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.
-
HCV Replicon Assay
This cell-based assay assesses the antiviral activity of Grazoprevir in a cellular context that mimics viral replication.
-
Assay Principle : Huh-7 human hepatoma cells are engineered to contain a subgenomic HCV RNA replicon. This replicon can autonomously replicate within the cells and expresses a reporter gene, such as luciferase, or a selectable marker, like neomycin resistance. The level of reporter gene expression or the amount of replicon RNA is directly proportional to the rate of viral replication.
-
Assay Protocol :
-
Cell Culture : Huh-7 cells harboring the HCV replicon are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selective agent (e.g., G418).
-
Procedure :
-
Replicon-containing cells are seeded into 96-well plates.
-
After cell attachment, the culture medium is replaced with medium containing serial dilutions of Grazoprevir.
-
The plates are incubated for a period of 48 to 72 hours.
-
The effect of the inhibitor on HCV replication is quantified.
-
-
Quantification Methods :
-
Luciferase Assay : If the replicon expresses luciferase, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Quantitative RT-PCR (qRT-PCR) : Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified by qRT-PCR.
-
-
Data Analysis : The EC50 value, the concentration of the inhibitor that reduces HCV replication by 50%, is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve.
-
X-ray Crystallography
This technique provides high-resolution structural information on the Grazoprevir-NS3/4A complex.
-
Protein-Inhibitor Complex Formation : Purified NS3/4A protease is incubated with a molar excess of Grazoprevir to ensure complete binding.
-
Crystallization : The protein-inhibitor complex is subjected to crystallization screening using various techniques such as vapor diffusion (sitting or hanging drop). This involves mixing the complex with a precipitant solution and allowing it to equilibrate, with the goal of forming well-ordered crystals.
-
Data Collection : A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement : The diffraction data are processed, and the structure is solved using molecular replacement, using a previously determined structure of the NS3/4A protease as a search model. The model is then refined against the experimental data to obtain the final high-resolution structure of the complex.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of Grazoprevir and the experimental workflow for its characterization.
Caption: Mechanism of action of Grazoprevir on HCV replication.
Caption: Workflow for characterizing Grazoprevir's interaction with NS3/4A.
Conclusion
The potent inhibitory activity of Grazoprevir against the HCV NS3/4A protease is a result of its optimized chemical structure, which engages in extensive and favorable interactions within the enzyme's active site. The macrocyclic scaffold of Grazoprevir is a key determinant of its high affinity and broad genotypic coverage. The detailed experimental protocols and structural data presented in this guide provide a solid foundation for further research into the mechanism of action of Grazoprevir and the development of next-generation HCV protease inhibitors. A thorough understanding of the structural and molecular basis of its interaction with the NS3/4A protease is invaluable for anticipating and overcoming potential drug resistance, ultimately contributing to the advancement of antiviral therapies.
References
- 1. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and purification of a hepatitis C virus NS3/4A complex, and characterization of its helicase activity with the Scintillation Proximity Assay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 4. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. rcsb.org [rcsb.org]
An In-depth Technical Guide to the Macrocyclic Structure of Grazoprevir Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the macrocyclic structure of Grazoprevir potassium salt, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease. The document outlines the key structural features, physicochemical properties, and the experimental methodologies used for its characterization, synthesis, and analysis.
Introduction
Grazoprevir is a second-generation, direct-acting antiviral agent employed in the treatment of chronic hepatitis C infections.[1][2] Its efficacy is rooted in its highly specific inhibition of the HCV NS3/4A protease, an enzyme critical for viral replication.[2][3] The macrocyclic nature of Grazoprevir is fundamental to its potent and selective binding to the protease active site. This guide delves into the intricate details of this macrocyclic core.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of Grazoprevir and its potassium salt is presented in Table 1.
| Property | Value | Source |
| Grazoprevir | ||
| Molecular Formula | C38H50N6O9S | [1] |
| Molar Mass | 766.91 g/mol | [1] |
| IUPAC Name | (1R,18R,20R,24S,27S)-N-{(1R,2S)-1-[(Cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}-7-methoxy-24-(2-methyl-2-propanyl)-22,25-dioxo-2,21-dioxa-4,11,23,26-tetraazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5,7,9,11-pentaene-27-carboxamide | [1] |
| This compound | ||
| Molecular Formula | C38H49KN6O9S | |
| Molar Mass | 805.0 g/mol |
The Macrocyclic Core: A Structural Overview
Grazoprevir is classified as an azamacrocyclic compound.[3] Its complex three-dimensional structure is crucial for its biological activity. The macrocycle imposes conformational constraints on the molecule, pre-organizing it for optimal interaction with the NS3/4A protease active site.
X-Ray Crystallography Data
The definitive structure of Grazoprevir bound to the HCV NS3/4A protease has been determined by X-ray diffraction. The crystal structure, deposited in the Protein Data Bank (PDB) with the accession code 3SUD , provides atomic-level insights into the binding mode and the conformation of the macrocycle.[4]
Table 2: Crystallographic Data for Grazoprevir-NS3/4A Protease Complex (PDB ID: 3SUD) [4]
| Parameter | Value |
| Resolution | 1.96 Å |
| R-Value Work | 0.184 |
| R-Value Free | 0.237 |
| Method | X-RAY DIFFRACTION |
The crystallographic data reveals critical interactions between Grazoprevir and the protease, including hydrogen bonds and hydrophobic contacts that contribute to its high binding affinity.
Experimental Protocols
Synthesis of Grazoprevir
An efficient synthesis of Grazoprevir has been reported, starting from four readily available building blocks, achieving an overall yield of 51% and a purity of over 99.9%.[5][6] The key steps in the synthesis are outlined below.
Key Synthetic Steps: [5]
-
Cross-coupling: A cross-coupling reaction between 2,3-dichloro-6-methoxyquinoxaline (B108869) and a substituted proline derivative to form the five-membered heterocyclic core.
-
Esterification: Esterification of (1R,2R)-2-(pent-4-yn-1-yl)cyclopropan-1-ol with (S)-2-amino-3,3-dimethylbutanoic acid.
-
Metal-catalyzed Coupling: Coupling of the fragments generated in the previous steps.
-
Macrocyclization: An intramolecular peptide coupling to form the macrocyclic ring.
-
Final Peptide Coupling: Coupling with an allylic sulfonamide to yield the final Grazoprevir molecule.
A visual representation of this synthetic workflow is provided in the diagram below.
Caption: Synthetic workflow for Grazoprevir.
Structural Characterization: A Representative NMR Spectroscopy Protocol
While a specific, detailed NMR experimental protocol for Grazoprevir is not publicly available, a general approach for the structural elucidation of a novel macrocyclic compound would involve a suite of 1D and 2D NMR experiments.
Table 3: Representative NMR Spectroscopy Experiments for Structural Elucidation
| Experiment | Purpose |
| 1D NMR | |
| ¹H NMR | Provides information on the number and chemical environment of protons. |
| ¹³C NMR | Provides information on the number and chemical environment of carbon atoms. |
| 2D NMR | |
| COSY (Correlation Spectroscopy) | Identifies proton-proton couplings within the same spin system. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Identifies long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different fragments of the molecule. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides information on through-space proximity of protons, which is essential for determining the 3D conformation of the macrocycle. |
Sample Preparation and Data Acquisition (General Protocol):
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Data Acquisition: Acquire a standard set of 1D and 2D NMR spectra at a constant temperature (e.g., 298 K).
-
Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Analyze the spectra to assign all proton and carbon signals and to deduce the connectivity and stereochemistry of the molecule.
Purity and Degradation Analysis: UHPLC-ESI-QTOF-MS/MS
A validated stability-indicating UHPLC method is crucial for the quality control of Grazoprevir. While specific proprietary methods may vary, a general approach is outlined below.
Table 4: Representative UHPLC-MS/MS Parameters for Grazoprevir Analysis
| Parameter | Description |
| UHPLC System | |
| Column | Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18) |
| Mobile Phase | A gradient of aqueous formic acid and acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 0.1 - 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) |
| Data Acquisition | MS and MS/MS scans to identify the parent ion and its fragmentation pattern. |
This method can be employed for the simultaneous determination of Grazoprevir and its potential degradation products in pharmaceutical formulations.
Mechanism of Action: Inhibition of HCV NS3/4A Protease
Grazoprevir exerts its antiviral effect by inhibiting the HCV NS3/4A protease. This enzyme is a serine protease responsible for cleaving the viral polyprotein into functional proteins, a process essential for viral replication.
Caption: Mechanism of action of Grazoprevir.
Conclusion
The macrocyclic structure of this compound is a testament to the power of structure-based drug design in developing highly potent and specific antiviral agents. The conformational rigidity imposed by the macrocycle, combined with the strategic placement of functional groups, allows for optimal binding to the HCV NS3/4A protease, leading to effective inhibition of viral replication. The experimental techniques outlined in this guide are essential for the synthesis, characterization, and quality control of this important therapeutic agent.
References
- 1. Grazoprevir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay Development of Grazoprevir Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grazoprevir, a potent second-generation inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, is a cornerstone of modern direct-acting antiviral (DAA) therapies.[1] Its mechanism of action involves blocking the serine protease activity of NS3, which is essential for cleaving the HCV polyprotein into mature, functional viral proteins.[1][2] This inhibition effectively halts viral replication.[2] These application notes provide detailed protocols for the in vitro evaluation of Grazoprevir potassium salt and other HCV NS3/4A protease inhibitors using biochemical and cell-based assays.
Mechanism of Action: Inhibition of HCV Polyprotein Processing
HCV translates its RNA genome into a single large polyprotein, which must be cleaved by host and viral proteases to produce functional viral proteins. The NS3/4A serine protease is responsible for multiple cleavages within the non-structural region of the polyprotein (NS3/4A, NS4A/4B, NS4B/5A, and NS5A/5B junctions).[1][2] Grazoprevir specifically targets and inhibits this enzymatic activity, thereby preventing the maturation of essential viral replication machinery.
Caption: Grazoprevir inhibits the HCV NS3/4A protease, preventing cleavage of the viral polyprotein.
Quantitative Data Summary
The following tables summarize the in vitro activity of Grazoprevir against various HCV genotypes and common resistance-associated substitutions (RASs).
Table 1: Enzymatic Inhibition of HCV NS3/4A Protease by Grazoprevir
| HCV Genotype/Variant | Ki (nM) |
| Genotype 1a | 0.01 |
| Genotype 1b | 0.01 |
| Genotype 2a | 0.08 |
| Genotype 2b | 0.15 |
| Genotype 3a | 0.90 |
| Genotype 1b (R155K) | 0.07 |
| Genotype 1b (D168V) | 0.14 |
| Genotype 1b (D168Y) | 0.30 |
| Genotype 1b (A156T) | 5.3 |
| Genotype 1b (A156V) | 12 |
Data sourced from MedChemExpress.[3][4]
Table 2: Antiviral Activity of Grazoprevir in HCV Replicon Assays
| HCV Genotype | EC50 (nM) |
| Genotype 1a | 0.5 |
| Genotype 1b | 2 |
| Genotype 2a | 2 |
| Genotype 1a (NS5A-Y93H) | 0.7 |
| Genotype 1b (NS5B-S282T) | 0.3 |
Data sourced from MedChemExpress.[3]
Experimental Protocols
NS3/4A Protease Enzymatic Inhibition Assay (FRET-Based)
This biochemical assay measures the direct inhibitory effect of compounds on the enzymatic activity of recombinant HCV NS3/4A protease using a fluorescence resonance energy transfer (FRET) substrate.
Caption: Workflow for the HCV NS3/4A protease FRET-based inhibition assay.
Materials and Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 15 mM NaCl, 10 mM DTT, 0.01% Triton X-100.[5]
-
Enzyme: Recombinant HCV NS3/4A protease (genotype 1b).
-
Substrate: Ac-Glu-Glu-Val-Val-Ala-Cys-AMC (7-amino-4-methylcoumarin), a fluorogenic substrate.[5]
-
Test Compound: this compound dissolved in DMSO.
-
Plate: Black, opaque 384-well microplate.
-
Instrumentation: Fluorescence plate reader.
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions into the assay buffer. The final DMSO concentration in the assay should be kept constant, typically ≤ 2.5%.[5]
-
Reaction Mixture Preparation:
-
In a 384-well plate, add 15 µL of assay buffer.
-
Add 0.75 µL of the diluted Grazoprevir solution or DMSO for control wells.
-
Add 7.5 µL of recombinant HCV NS3/4A protease solution (final concentration ~40 nM).[5]
-
-
Pre-incubation: Mix gently and pre-incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add 7.5 µL of the FRET substrate solution (final concentration ~60 µM) to all wells to initiate the enzymatic reaction.[5] The total reaction volume will be 30 µL.[5]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~340-490 nm and an emission wavelength of ~490-520 nm, depending on the specific FRET pair used.[6]
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each well from the linear phase of the fluorescence signal progression.
-
Determine the percent inhibition for each Grazoprevir concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the Grazoprevir concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
HCV Replicon Cell-Based Assay
This assay measures the inhibitory effect of compounds on HCV RNA replication within a human hepatoma cell line (Huh-7) containing a subgenomic HCV replicon.[1][7] The replicon often contains a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.[8][9]
Caption: Workflow for the HCV replicon cell-based assay with a luciferase reporter.
Materials and Reagents:
-
Cells: Huh-7 human hepatoma cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) with a firefly luciferase reporter gene.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection antibiotic (e.g., G418).
-
Test Compound: this compound dissolved in DMSO.
-
Plates: White, opaque 96-well cell culture plates.
-
Reagents: Luciferase assay system (lysis buffer and substrate), cytotoxicity assay kit (e.g., MTT).
-
Instrumentation: Luminometer and absorbance plate reader.
Protocol:
-
Cell Seeding: Seed the Huh-7 replicon cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in growth medium without the selection antibiotic. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Grazoprevir in the growth medium. Remove the existing medium from the cells and add the compound dilutions. Include wells with medium containing DMSO alone as a negative control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
-
Cytotoxicity Assay (Parallel Plate):
-
Prepare an identical plate of cells and treat with Grazoprevir as described above.
-
After the incubation period, perform a cytotoxicity assay (e.g., MTT) according to the manufacturer's instructions to determine the 50% cytotoxic concentration (CC₅₀).
-
-
Data Analysis:
-
Normalize the luciferase signal for each well to the average of the DMSO-treated control wells to determine the percent inhibition of HCV replication.
-
Plot the percent inhibition against the logarithm of the Grazoprevir concentration and fit the data to a sigmoidal dose-response curve to calculate the 50% effective concentration (EC₅₀).
-
Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable therapeutic window.
-
Resistance Profiling
To characterize the resistance profile of Grazoprevir, similar in vitro assays can be performed using NS3/4A enzymes or replicon cells engineered to contain specific amino acid substitutions known to confer resistance (e.g., at positions 155, 156, or 168).[10] By comparing the IC₅₀ or EC₅₀ values against these variants to the wild-type, the fold-change in activity can be determined, providing insight into the inhibitor's resilience to viral resistance.
References
- 1. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 3. atlas-medical.com [atlas-medical.com]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eurogentec.com [eurogentec.com]
- 7. researchgate.net [researchgate.net]
- 8. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Grazoprevir Potassium Salt in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grazoprevir (formerly MK-5172) is a potent and selective second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2][3] The NS3/4A protease is a crucial enzyme for the replication of HCV, as it is responsible for cleaving the viral polyprotein into mature non-structural proteins essential for the viral life cycle.[1][2][4] By inhibiting this protease, Grazoprevir effectively blocks viral replication. These application notes provide a detailed protocol for determining the potency of Grazoprevir potassium salt in a cell-based HCV replicon assay, a standard method for evaluating anti-HCV compounds.
Mechanism of Action
HCV, a single-stranded RNA virus, produces a large polyprotein that must be processed by viral and host proteases to yield functional viral proteins.[2] The NS3 protease, with its cofactor NS4A, is responsible for multiple cleavages of this polyprotein.[2][4] Grazoprevir is a potent inhibitor of the NS3/4A protease across multiple HCV genotypes.[1][2] Its mechanism of action involves binding to the active site of the NS3 protease, thereby preventing the processing of the viral polyprotein and halting HCV replication.[4]
Data Presentation
The potency of Grazoprevir is typically measured by its half-maximal effective concentration (EC50) in cell-based replicon assays or its inhibitory constant (Ki) in biochemical assays. The following table summarizes the reported potency of Grazoprevir against various HCV genotypes and common resistant variants.
| Genotype/Variant | Assay Type | Potency (EC50/Ki) |
| Genotype 1a | Replicon Assay | 2 ± 1 nM (EC50) |
| Genotype 1b | Replicon Assay | 0.5 ± 0.1 nM (EC50) |
| Genotype 2a | Replicon Assay | 2 ± 1 nM (EC50) |
| Genotype 1b | Biochemical Assay | 0.01 nM (Ki) |
| Genotype 1a | Biochemical Assay | 0.01 nM (Ki) |
| Genotype 2a | Biochemical Assay | 0.08 nM (Ki) |
| Genotype 2b | Biochemical Assay | 0.15 nM (Ki) |
| Genotype 3a | Biochemical Assay | 0.90 nM (Ki) |
| Genotype 4a (ED43) | Replicon Assay | 0.7 nM (EC50) |
| Genotype 4 (clinical isolates) | Replicon Assay | 0.2 nM (median EC50) |
| gt1b R155K | Biochemical Assay | 0.07 ± 0.01 nM (Ki) |
| gt1b D168V | Biochemical Assay | 0.14 ± 0.03 nM (Ki) |
| gt1b D168Y | Biochemical Assay | 0.30 ± 0.04 nM (Ki) |
| gt1b A156T | Biochemical Assay | 5.3 ± 0.9 nM (Ki) |
| gt1b A156V | Biochemical Assay | 12 ± 2 nM (Ki) |
Data compiled from multiple sources.[5][6][7][8][9]
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This protocol describes the determination of the 50% effective concentration (EC50) of this compound in a stable HCV replicon cell line. The assay measures the inhibition of viral RNA replication.
Materials:
-
Cell Line: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b).[10][11] These cell lines are typically maintained under G418 selection to ensure the presence of the replicon.[11][12]
-
This compound: Prepare a stock solution in DMSO.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (concentration depends on the specific replicon cell line, typically 500-750 µg/mL).[11]
-
Assay Medium: Culture medium without G418.
-
Reagents for RNA quantification: Luciferase assay reagent (if the replicon contains a luciferase reporter) or reagents for qRT-PCR.
-
96-well plates: For cell culture and compound treatment.
-
DMSO: For compound dilution.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HCV replicon cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series would be 1 µM.
-
Further dilute the compound series in assay medium to the final desired concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid cytotoxicity.
-
Remove the culture medium from the 96-well plate and add 100 µL of the assay medium containing the different concentrations of Grazoprevir. Include wells with medium and DMSO only as a negative control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Endpoint Measurement (Luciferase Assay):
-
If using a luciferase-based replicon, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the DMSO control wells (representing 100% replication).
-
Plot the percentage of inhibition against the logarithm of the Grazoprevir concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism). The EC50 is the concentration of Grazoprevir that inhibits HCV replication by 50%.[13]
-
Cytotoxicity Assay (Optional but Recommended)
It is important to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.[14]
Procedure:
-
Follow the same cell seeding and compound addition protocol as the replicon assay using the parental Huh-7 cell line (without the replicon).
-
After the 72-hour incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.[14]
-
The selectivity index (SI) can be calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile.[14]
Visualizations
Caption: Mechanism of action of Grazoprevir.
Caption: Experimental workflow for EC50 determination.
References
- 1. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 13. clyte.tech [clyte.tech]
- 14. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols: Measuring the Antiviral Activity of Grazoprevir Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grazoprevir, a potent second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease, is a cornerstone of modern direct-acting antiviral (DAA) therapy.[1][2] It is a key component of the combination drug Zepatier, used for the treatment of chronic HCV infections, particularly genotypes 1 and 4.[1][3] Grazoprevir's mechanism of action involves blocking the proteolytic activity of the NS3/4A serine protease, an enzyme essential for the cleavage of the HCV polyprotein and subsequent viral replication.[4][5][6] These application notes provide detailed protocols for measuring the in vitro antiviral activity of Grazoprevir potassium salt, a crucial step in preclinical drug development and resistance profiling.
Mechanism of Action
The hepatitis C virus replicates by translating its single-stranded RNA genome into a large polyprotein. This polyprotein must be cleaved by viral and host proteases to release functional viral proteins. The HCV NS3/4A protease is responsible for cleaving the viral polyprotein at multiple sites, producing mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are vital for forming the viral replication complex.[4][5] Grazoprevir is a highly specific and potent inhibitor of this process. By binding to the active site of the NS3/4A protease, Grazoprevir blocks its enzymatic function, thereby preventing the maturation of viral proteins and halting viral replication.[6]
Quantitative Data Summary
The antiviral activity of Grazoprevir is quantified by its 50% effective concentration (EC50) in cell-based assays and its 50% inhibitory concentration (IC50) or inhibition constant (Ki) in enzymatic assays. The following tables summarize the reported potency of Grazoprevir against various HCV genotypes and common resistance-associated substitutions (RASs).
Table 1: In Vitro Antiviral Activity of Grazoprevir against HCV Genotypes
| HCV Genotype | Assay Type | Potency (EC50/IC50/Ki) | Reference(s) |
| Genotype 1a | Replicon Assay | EC50: 0.4 nM - 0.8 nM | [7] |
| Protease Assay | IC50: 7 pM; Ki: 0.01 nM | [4][7] | |
| Genotype 1b | Replicon Assay | EC50: 0.5 nM | |
| Protease Assay | IC50: 4 pM; Ki: 0.01 nM | [4][7] | |
| Genotype 2a | Protease Assay | Ki: 0.08 nM | [7] |
| Genotype 2b | Protease Assay | Ki: 0.15 nM | [7] |
| Genotype 3a | Protease Assay | Ki: 0.90 nM | [7] |
| Genotype 4a | Replicon Assay | EC50: 0.7 nM | [8] |
| Protease Assay | IC50: 62 pM | [4] |
Table 2: Antiviral Activity of Grazoprevir against Common NS3 RASs
| NS3 Substitution | HCV Genotype | Fold Change in EC50/IC50 | Reference(s) |
| D168A | 1a | >100 | [9] |
| D168V | 1a | 47 | [8] |
| A156T | 1a | >100 | [9] |
| A156V | 1a | >100 | [9] |
| R155K | 1a | No significant change | [10] |
Experimental Protocols
Accurate determination of Grazoprevir's antiviral activity requires robust and reproducible experimental protocols. The following sections detail the methodologies for the HCV replicon assay, NS3/4A protease inhibition assay, and a cell viability assay.
HCV Replicon Assay
This cell-based assay is the gold standard for determining the EC50 value of antiviral compounds against HCV replication in a cellular context.
Objective: To measure the inhibition of HCV RNA replication by this compound in a human hepatoma cell line harboring an HCV replicon.
Materials:
-
Huh-7 human hepatoma cell line (or its derivatives, e.g., Huh-7.5) stably harboring an HCV replicon (e.g., genotype 1a or 1b with a luciferase reporter).
-
Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics.
-
G418 (Geneticin) for maintaining selection pressure on replicon-harboring cells.
-
This compound.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
DMSO (vehicle control).
Procedure:
-
Cell Plating:
-
Maintain Huh-7 cells harboring the HCV replicon in culture medium containing G418.
-
Prior to the assay, trypsinize the cells, wash, and resuspend in G418-free medium.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations.
-
Add the diluted compound to the plated cells in triplicate. Include a vehicle control (DMSO alone) and a positive control (another known HCV inhibitor).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.
-
-
Quantification of HCV Replication:
-
After incubation, remove the culture medium.
-
Lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the level of HCV replication.
-
Data Analysis:
-
Normalize the luminescence data to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Grazoprevir concentration.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of HCV replication, using a non-linear regression model.
NS3/4A Protease Inhibition Assay
This biochemical assay directly measures the inhibitory effect of Grazoprevir on the enzymatic activity of the purified HCV NS3/4A protease.
Objective: To determine the IC50 and Ki values of this compound against recombinant HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease (wild-type or mutant).
-
Fluorogenic substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside).
-
This compound.
-
384-well black microplates.
-
Fluorescence plate reader.
-
DMSO.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions.
-
-
Assay Reaction:
-
In a 384-well plate, add the assay buffer.
-
Add the diluted Grazoprevir or DMSO (control) to the wells.
-
Add the recombinant NS3/4A protease and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the protease activity.
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence signal.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the Grazoprevir concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be determined by performing the assay with varying substrate concentrations and using the Cheng-Prusoff equation.
Cell Viability Assay (Cytotoxicity)
This assay is crucial to ensure that the observed antiviral activity is not due to cytotoxicity of the compound.
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on the host cell line used in the replicon assay.
Materials:
-
Huh-7 cells (or the same cell line used for the replicon assay).
-
Cell culture medium.
-
This compound.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT).
-
Plate reader (luminometer or spectrophotometer).
-
DMSO.
Procedure:
-
Cell Plating:
-
Seed Huh-7 cells in a 96-well plate at the same density as in the replicon assay and allow them to adhere overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted compound to the cells in triplicate. Include a vehicle control (DMSO alone).
-
-
Incubation:
-
Incubate the plates for the same duration as the replicon assay (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Quantification of Cell Viability:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using the appropriate plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the Grazoprevir concentration.
-
Calculate the CC50 value, the concentration that reduces cell viability by 50%.
-
The Selectivity Index (SI) can be calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), which indicates the therapeutic window of the compound. A higher SI value is desirable.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for measuring the antiviral activity of this compound.
References
- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 2. Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring [ouci.dntb.gov.ua]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. Screening compounds against HCV based on MAVS/IFN-β pathway in a replicon model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 10. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Application Notes and Protocols for Enzyme Kinetics Assay: Grazoprevir Potassium Salt Inhibition of NS3/4A Protease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grazoprevir (B560101), a potent second-generation NS3/4A protease inhibitor, is a cornerstone of modern antiviral therapy against the Hepatitis C virus (HCV).[1] The HCV NS3/4A serine protease is essential for viral replication, cleaving the viral polyprotein into mature, functional proteins.[2][3] Inhibition of this enzyme effectively halts the viral life cycle. This document provides detailed application notes and protocols for conducting an in vitro enzyme kinetics assay to characterize the inhibition of HCV NS3/4A protease by Grazoprevir potassium salt.
These protocols are designed for researchers in virology, pharmacology, and drug discovery to accurately determine key inhibitory constants such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The methodologies described herein utilize a fluorescence resonance energy transfer (FRET) based assay, a widely accepted and robust method for monitoring protease activity.
Signaling Pathway and Experimental Overview
The HCV NS3/4A protease is a heterodimeric complex where the NS3 protein harbors the catalytic serine protease domain, and the NS4A protein acts as a cofactor, essential for proper folding and activity.[4] This enzyme is responsible for multiple cleavage events within the HCV polyprotein. Grazoprevir is a macrocyclic inhibitor that binds to the active site of the NS3/4A protease, blocking its function.
Caption: Mechanism of HCV NS3/4A protease and its inhibition by Grazoprevir.
The experimental workflow involves incubating the NS3/4A enzyme with a synthetic FRET peptide substrate. Cleavage of this substrate by the enzyme separates a fluorophore and a quencher, resulting in a measurable increase in fluorescence. The rate of this reaction is monitored in the presence of varying concentrations of Grazoprevir to determine its inhibitory effect.
Data Presentation: Inhibitory Potency of Grazoprevir
The following tables summarize the key kinetic parameters of Grazoprevir against various HCV genotypes. This data is crucial for understanding the inhibitor's spectrum of activity and potency.
Table 1: IC50 and Ki Values of Grazoprevir against HCV NS3/4A Genotypes
| HCV Genotype | IC50 (nM) | Ki (nM) | Reference |
| Genotype 1a | 0.007 | 0.004 | [2] |
| Genotype 1b | 0.004 | - | [2] |
| Genotype 2a | - | 2.5 | [2] |
| Genotype 2b | - | - | |
| Genotype 3a | - | - | |
| Genotype 4a | 0.7 | - | |
| Genotype 5a | - | - | |
| Genotype 6a | - | - |
Note: Dashes indicate where specific data was not found in the searched literature. Further experimental investigation would be required to fill these gaps.
Table 2: Fold Change in Grazoprevir Ki for Common Resistance-Associated Variants (RAVs) in Genotype 1a
| Resistance Mutation | Fold Change in Ki | Reference |
| R155K | 6 | [4] |
| A156T | >1000 | [4] |
| D168A | >1000 | [4] |
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant HCV NS3/4A Protease (Genotype-specific, commercially available)
-
Inhibitor: this compound (or anhydrous Grazoprevir, also known as MK-5172)
-
Substrate: Fluorogenic FRET peptide substrate for NS3/4A. A commonly used substrate is Ac-Glu-Glu-Val-Val-Ala-Cys-AMC (7-amino-4-methylcoumarin).[5] Alternatively, a substrate with excitation/emission wavelengths of approximately 490/512 nm can be used.[6][7]
-
Assay Buffer: 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, and 10 mM dithiothreitol (B142953) (DTT).[5]
-
DMSO: (Dimethyl sulfoxide), molecular biology grade.
-
Microplates: Black, 96- or 384-well, low-volume, non-binding surface.
-
Fluorescence Plate Reader: Capable of excitation and emission at the appropriate wavelengths for the chosen FRET substrate.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the NS3/4A enzyme kinetics assay.
Protocol 1: Determination of IC50 for Grazoprevir
This protocol is designed to determine the concentration of Grazoprevir that inhibits 50% of the NS3/4A protease activity.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution series of Grazoprevir in DMSO. Then, dilute this series in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).
-
Dilute the NS3/4A enzyme in Assay Buffer to a working concentration (e.g., 40 nM final concentration).[5] The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for at least 15-30 minutes.
-
Dilute the FRET substrate in Assay Buffer to a working concentration (e.g., 60 µM final concentration).[5] The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for accurate Ki determination later.
-
-
Assay Procedure:
-
In a 96- or 384-well microplate, add the diluted Grazoprevir solutions to the appropriate wells. Include wells with buffer and DMSO as a no-inhibitor control.
-
Add the diluted NS3/4A enzyme solution to all wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every 30-60 seconds for 15-30 minutes) at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each Grazoprevir concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_no_inhibitor))
-
Plot the % Inhibition versus the logarithm of the Grazoprevir concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of the Inhibitor Constant (Ki)
The Ki is a measure of the binding affinity of the inhibitor to the enzyme. It can be calculated from the IC50 value using the Cheng-Prusoff equation, assuming competitive inhibition.
-
Determine the Michaelis-Menten Constant (Km) of the Substrate:
-
Perform the kinetic assay as described in Protocol 1, but instead of varying the inhibitor concentration, vary the substrate concentration while keeping the enzyme concentration constant.
-
Plot the initial reaction velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
-
Calculate Ki:
-
Use the experimentally determined IC50 and Km values in the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S] / Km)) Where:
-
[S] is the concentration of the substrate used in the IC50 determination experiment.
-
Km is the Michaelis-Menten constant for the substrate.
-
-
Data Analysis and Interpretation Logical Diagram
Caption: Logical flow of data analysis for determining inhibitor potency.
Conclusion
The protocols outlined in this document provide a robust framework for the kinetic characterization of Grazoprevir's inhibition of the HCV NS3/4A protease. Accurate determination of IC50 and Ki values is essential for understanding the potency and mechanism of action of this and other antiviral compounds. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to the ongoing efforts in the development of novel and effective therapies for Hepatitis C.
References
- 1. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 2. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HCV NS3/4A Protease Substrate - 1 mg [anaspec.com]
- 7. HCV NS3/4A Protease Substrate - 1 mg, 1 mg | Labscoop [labscoop.com]
HPLC analytical method for Grazoprevir potassium salt quantification
Application Notes and Protocols for HPLC Analysis of Grazoprevir
Introduction
Grazoprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a key enzyme in viral replication. It is often used in combination with other antiviral agents, such as Elbasvir, for the treatment of chronic hepatitis C.[1] Accurate and reliable analytical methods are crucial for the quantification of Grazoprevir in bulk drug substances and pharmaceutical dosage forms to ensure quality control and therapeutic efficacy. This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantification of Grazoprevir.
Principle
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation and quantification of pharmaceutical compounds.[1] The principle of this method is based on the partitioning of the analyte (Grazoprevir) between a nonpolar stationary phase (e.g., C18 column) and a polar mobile phase. By optimizing the mobile phase composition and other chromatographic conditions, Grazoprevir can be effectively separated from other components and quantified based on its UV absorbance.
Experimental Protocols
1. Instrumentation
A standard HPLC system equipped with the following components is required:
-
HPLC system with a gradient or isocratic pump
-
UV-Vis detector or PDA detector
-
Autosampler
-
Column oven
-
Data acquisition and processing software
2. Chemicals and Reagents
-
Grazoprevir potassium salt reference standard
-
Acetonitrile (B52724) (HPLC grade)[1][2]
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)[2]
-
Potassium dihydrogen phosphate (B84403) (AR grade)
3. Chromatographic Conditions
Several RP-HPLC methods have been reported for the analysis of Grazoprevir. The following table summarizes a set of optimized chromatographic conditions.
| Parameter | Condition |
| Column | Inertsil ODS 3V or equivalent C18 column (e.g., 150 x 4.6 mm, 5µm) |
| Mobile Phase | Gradient mixture of potassium di-hydrogen phosphate buffer and acetonitrile or 0.1% Orthophosphoric acid: Acetonitrile (45:55 v/v)[1] |
| Flow Rate | 1.2 ml/min |
| Detection Wavelength | 260 nm[1][2] |
| Column Temperature | 30°C[2] |
| Injection Volume | 10 µL |
4. Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water (50:50 v/v) can be used as a diluent.[2]
-
Standard Stock Solution: Accurately weigh about 25 mg of Grazoprevir reference standard and transfer it to a 25 ml volumetric flask.[2] Add about 3/4th of the diluent, sonicate for 10 minutes to dissolve, and then make up the volume with the diluent.[2]
-
Working Standard Solution: From the standard stock solution, prepare working standard solutions of desired concentrations by appropriate dilution with the diluent.
-
Sample Preparation (for Tablet Dosage Form):
-
Weigh and finely powder not fewer than 10 tablets.
-
Accurately weigh a quantity of the powder equivalent to a certain amount of Grazoprevir and transfer it to a suitable volumetric flask.
-
Add a portion of the diluent and sonicate for a specified time to ensure complete dissolution of the drug.
-
Make up the volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation
The developed HPLC method should be validated as per the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria and Findings |
| System Suitability | Theoretical plates, tailing factor, and resolution should be monitored. For instance, one method reported a tailing factor of 1.400 and a retention time of 4.270 minutes for Grazoprevir. |
| Linearity | The method should be linear over a specified concentration range. A typical range for Grazoprevir is 25-150 µg/ml, with a correlation coefficient (r²) of 0.999 or greater.[1][3] |
| Accuracy (% Recovery) | Accuracy is determined by recovery studies. Mean recovery values are typically expected to be within 98-102%. Studies have shown recovery rates for Grazoprevir to be near 100%.[1] |
| Precision (% RSD) | Precision is evaluated by repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should typically be less than 2%. Repeatability RSD has been reported to be below 1.2%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. For Grazoprevir, LOD has been reported as 0.53 µg/ml and 2.5 µg/ml in different studies. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. For Grazoprevir, LOQ has been reported as 1.633 µg/ml and 10.1 µg/ml in different studies. |
| Robustness | The method's reliability is assessed by making deliberate small variations in method parameters like flow rate, mobile phase composition, and temperature. The method should remain unaffected by such small changes. |
| Specificity/Stability Indicating | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2] This is often evaluated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[1][2] |
Data Presentation
The quantitative data from the method validation studies are summarized in the tables below for easy comparison.
Table 1: Linearity Data for Grazoprevir
| Concentration Range (µg/ml) | Correlation Coefficient (r²) | Reference |
| 25-150 | 0.999 | [1] |
| 6-14 | 0.999 | |
| 25-150 | 0.999 | [3] |
Table 2: Accuracy (Recovery) Data for Grazoprevir
| Spiked Concentration Level | Mean % Recovery | Reference |
| Not Specified | ~100% | |
| Not Specified | 99.14% | [1] |
| Not Specified | 98.17% | [4] |
Table 3: Precision Data for Grazoprevir
| Precision Type | % RSD | Reference |
| Repeatability | < 1.2% | |
| Repeatability | 0.6% | [1] |
| Repeatability | 0.4% | [4] |
Table 4: LOD and LOQ Data for Grazoprevir
| Parameter | Value (µg/ml) | Reference |
| LOD | 2.5 | |
| LOQ | 10.1 | |
| LOD | 0.53 | |
| LOQ | 1.633 | |
| LOD | 0.24 | [4] |
| LOQ | 0.73 | [4] |
Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC quantification of Grazoprevir.
References
Application Notes and Protocols for the In Vivo Formulation of Grazoprevir Potassium Salt in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grazoprevir, a potent and selective second-generation inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, is a cornerstone in the treatment of chronic HCV infections.[1][2][3] Its mechanism of action involves blocking the proteolytic cleavage of the HCV polyprotein, a critical step in the viral replication cycle.[1][2] Preclinical evaluation of Grazoprevir in animal models is a crucial step in its development, necessitating robust and reproducible in vivo formulations. As with many contemporary drug candidates, Grazoprevir exhibits poor aqueous solubility, presenting a significant challenge for achieving adequate bioavailability in animal studies.[4][5]
These application notes provide a comprehensive guide to developing oral and intravenous formulations of Grazoprevir potassium salt for pharmacokinetic (PK) and efficacy studies in small animal models, such as rats and mice. The protocols outlined below are based on established methodologies for formulating poorly soluble compounds and specific preclinical data available for Grazoprevir.
Physicochemical and Pharmacokinetic Data of Grazoprevir
A thorough understanding of the physicochemical and pharmacokinetic properties of Grazoprevir is essential for designing appropriate in vivo studies. The following tables summarize key in vitro and in vivo data.
Table 1: Physicochemical and In Vitro Activity of Grazoprevir
| Property | Value | Reference |
| Chemical Formula | C₃₈H₅₀N₆O₉S (Grazoprevir) | [1] |
| Molecular Weight | 766.9 g/mol (Grazoprevir) | [1] |
| Molecular Formula | C₃₈H₄₉KN₆O₉S (Potassium Salt) | |
| Molecular Weight | 805.0 g/mol (Potassium Salt) | |
| Solubility (Grazoprevir) | Ethanol: ~15 mg/mLDMSO: ~25 mg/mLDMF: ~30 mg/mL1:4 DMF:PBS (pH 7.2): ~0.2 mg/mL | [4] |
| Mechanism of Action | HCV NS3/4A Protease Inhibitor | [1][2] |
| In Vitro Potency (Ki) | Genotype 1b: 0.01 nMGenotype 1a: 0.01 nMGenotype 2a: 0.08 nMGenotype 3a: 0.90 nM | |
| Cell-Based Potency (EC₅₀) | Genotype 1b: 0.5 nMGenotype 1a: 2 nMGenotype 2a: 2 nM |
Table 2: Preclinical Pharmacokinetic Parameters of Grazoprevir
| Species | Route | Dose | Key Parameters | Reference |
| Rat | IV | - | Clearance: 28 mL/min/kgHalf-life (t½): 1.4 hours | |
| Rat | Oral | 5 mg/kg | Good plasma exposure | |
| Dog | IV | - | Clearance: 5 mL/min/kgHalf-life (t½): 3 hours | |
| Dog | Oral | 1 mg/kg | AUC: 0.4 µM·hLiver Concentration (24h): 1.4 µM |
Note: The provided pharmacokinetic data is for Grazoprevir. Formulation of the potassium salt is expected to yield the active Grazoprevir moiety in vivo.
Signaling Pathway and Experimental Workflows
Visualizing the mechanism of action and the experimental process is crucial for study design and interpretation.
Caption: Mechanism of action of Grazoprevir as an HCV NS3/4A protease inhibitor.
Caption: Workflow for in vivo formulation development and evaluation of Grazoprevir.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of oral and intravenous formulations of this compound and their administration for pharmacokinetic studies in rodents.
Protocol 1: Preparation of an Oral Suspension Formulation
This protocol is suitable for delivering a suspension of this compound for oral gavage in rats or mice. A suspension is often a practical choice for poorly soluble compounds in early-stage preclinical studies.
Materials:
-
This compound
-
0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) or Methylcellulose (MC) in deionized water
-
0.1% - 0.2% (w/v) Tween 80 (Polysorbate 80)
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the Vehicle:
-
In a suitable container, dissolve the Tween 80 in the required volume of 0.5% HPMC or MC solution.
-
Stir the solution gently until the Tween 80 is fully dissolved. This will serve as the suspending vehicle.
-
-
Weigh the Compound:
-
Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume. For example, for a 10 mg/kg dose in a 250g rat with a dosing volume of 5 mL/kg, you would need 2.5 mg of the compound per rat.
-
-
Prepare the Suspension:
-
Place the weighed this compound into a mortar.
-
Add a small volume of the vehicle to the mortar to form a smooth, uniform paste. This "wetting" step is crucial to prevent clumping.
-
Gradually add the remaining vehicle to the mortar while continuously triturating with the pestle.
-
Transfer the contents of the mortar to a volumetric flask or other suitable container.
-
Rinse the mortar and pestle with a small amount of the vehicle and add the rinsing to the bulk suspension to ensure a complete transfer.
-
Bring the suspension to the final desired volume with the vehicle.
-
Place a magnetic stir bar in the container and stir the suspension continuously on a stir plate at a low to medium speed to maintain homogeneity until dosing.
-
Protocol 2: Preparation of an Intravenous Solution Formulation
For intravenous administration, a clear, particle-free solution is mandatory. Given Grazoprevir's poor aqueous solubility, a co-solvent system is a common and effective approach.[6][7]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG 400 (Polyethylene glycol 400)
-
Saline (0.9% NaCl) or 5% Dextrose solution (D5W)
-
Sterile vials and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Solubilize the Compound:
-
Accurately weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound in a minimal amount of DMSO. For example, start with 10% of the final volume as DMSO. Vortex or sonicate briefly if necessary to achieve a clear solution.
-
-
Add Co-solvent:
-
To the DMSO solution, add PEG 400. A common co-solvent ratio is 10% DMSO, 40% PEG 400, and 50% saline/D5W. Adjust the volumes accordingly.
-
Mix thoroughly until a homogenous solution is obtained.
-
-
Add Aqueous Component:
-
Slowly add the saline or D5W to the organic solvent mixture while vortexing or stirring continuously. Add the aqueous phase dropwise to prevent precipitation of the drug.
-
-
Final Preparation and Sterilization:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. The solution must be completely clear.
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This step ensures the removal of any potential particulates and sterilizes the formulation.
-
The formulation is now ready for intravenous administration. It is recommended to use this formulation shortly after preparation.
-
Protocol 3: Administration and Blood Sampling for Pharmacokinetic Studies in Rats
This protocol outlines the procedures for oral and intravenous administration and subsequent serial blood sampling in rats.
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
Administration:
-
Oral Gavage:
-
Restrain the rat firmly but gently.
-
Measure the gavage needle (16-18 gauge, 2-3 inches with a rounded tip) from the tip of the rat's nose to the last rib to ensure proper length.[8]
-
Gently insert the gavage needle into the esophagus and deliver the oral suspension.
-
The maximum recommended dosing volume is 10 mL/kg.[4]
-
-
Intravenous Injection:
Blood Sampling Schedule:
-
A typical serial sampling schedule for a PK study would be: pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
Blood Collection Procedure (Serial Sampling):
-
Anesthetize the mouse or rat if required by the approved animal care protocol.
-
For each time point, collect approximately 30-50 µL of blood from the submandibular or saphenous vein using a lancet.[10]
-
Collect the blood into tubes containing an anticoagulant (e.g., K₂EDTA).
-
After collection, apply gentle pressure to the puncture site to stop the bleeding.
-
Process the blood samples by centrifuging at 2,000-3,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean, labeled tubes and store at -80°C until bioanalysis.
Protocol 4: Bioanalytical Method for Grazoprevir Quantification in Plasma
This protocol is adapted from a validated LC/MS method for human plasma and is suitable for quantifying Grazoprevir in animal plasma samples.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
Chromatographic Conditions:
-
Column: Waters Spherisorb phenyl column (150mm × 4.6mm ID, 5µm particle size) or equivalent.
-
Mobile Phase A: 10% Acetonitrile in 5mM ammonium (B1175870) formate (B1220265) buffer (pH adjusted to 3.2).
-
Mobile Phase B: 90% Acetonitrile in 5mM ammonium formate buffer (pH adjusted to 3.2).
-
Flow Rate: 0.8 mL/min.
-
Gradient Elution: A suitable gradient should be developed to ensure separation from endogenous plasma components.
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Add 250 µL of ethyl acetate, vortex for 1-2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample onto the LC-MS/MS system.
Quantification:
-
Develop a calibration curve using standards of known Grazoprevir concentrations in blank animal plasma.
-
Quantify the Grazoprevir concentration in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Conclusion
The successful in vivo evaluation of this compound in animal models hinges on the development of appropriate formulations that can overcome its poor aqueous solubility. The protocols provided here offer a starting point for researchers to prepare oral and intravenous formulations and conduct pharmacokinetic studies. It is essential to perform initial formulation screening and stability tests to select the most suitable vehicle for the specific study design and animal model. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all animal procedures.
References
- 1. Grazoprevir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. future4200.com [future4200.com]
- 6. researchgate.net [researchgate.net]
- 7. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. scilit.com [scilit.com]
Administration of Grazoprevir Potassium Salt in Mouse Models of Hepatitis C Virus: Application Notes and Protocols
A comprehensive review of available scientific literature reveals a notable absence of published studies detailing the administration of Grazoprevir potassium salt specifically in mouse models of Hepatitis C virus (HCV). While extensive research has been conducted on various mouse models for HCV and on the clinical efficacy of Grazoprevir in humans, direct preclinical studies of Grazoprevir in mice are not documented in the accessible scientific literature.
This document, therefore, serves to provide researchers, scientists, and drug development professionals with a summary of the existing, relevant information, including the types of mouse models available for HCV research, the known mechanism of action of Grazoprevir, and its pharmacokinetic profile in other preclinical species and humans. This information can serve as a foundation for the potential design of future studies involving Grazoprevir in HCV mouse models.
Overview of Mouse Models for HCV Research
The development of small animal models for HCV has been a significant challenge due to the virus's narrow host range, primarily infecting humans and chimpanzees. However, several innovative mouse models have been established to study HCV infection and evaluate antiviral therapies. These models are broadly categorized as transgenic mice expressing HCV proteins or chimeric (humanized) mice with functional human hepatocytes.
-
Transgenic Mouse Models: These models express one or more HCV proteins. While they do not support viral replication, they are valuable for studying the pathogenic effects of specific viral proteins and the host immune response.
-
Chimeric Mouse Models (uPA-SCID and FRG KO): These are currently the most advanced models for studying HCV infection in vivo.[1] They involve the transplantation of human hepatocytes into immunodeficient mice, such as those with urokinase-type plasminogen activator (uPA) transgenes combined with severe combined immunodeficiency (SCID) or Fah-/- Rag2-/- Il2rg-/- (FRG) knockout mice.[1][2] These "humanized" livers can be infected with HCV, allowing for the study of the complete viral life cycle and the in vivo efficacy of antiviral agents.[1]
Grazoprevir: Mechanism of Action
Grazoprevir (formerly MK-5172) is a potent and selective second-generation inhibitor of the HCV NS3/4A protease.[3][4] The NS3/4A protease is a viral enzyme essential for cleaving the HCV polyprotein into mature, functional viral proteins.[3][5] By blocking this enzyme, Grazoprevir prevents viral replication.[5] In vitro studies have demonstrated that Grazoprevir has potent activity against multiple HCV genotypes and variants that are resistant to other protease inhibitors.[6][7]
Below is a diagram illustrating the mechanism of action of Grazoprevir.
References
- 1. The human liver-uPA-SCID mouse: a model for the evaluation of antiviral compounds against HBV and HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Successful Engraftment of Human Hepatocytes in uPA-SCID and FRG® KO Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Grazoprevir/elbasvir for the treatment of adults with chronic hepatitis C: a short review on the clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grazoprevir - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Grazoprevir + elbasvir for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Grazoprevir potassium salt solubility issues
For researchers, scientists, and drug development professionals, ensuring the accurate and consistent solubility of investigational compounds is paramount to experimental success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered with Grazoprevir potassium salt.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is the potassium salt of Grazoprevir, a potent second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] It is essential for viral replication.[1][2] Key properties are summarized below:
| Property | Value |
| Molecular Formula | C₃₈H₄₉KN₆O₉S |
| Molecular Weight | 804.99 g/mol |
| Appearance | Crystalline solid |
Q2: In which solvents is this compound soluble?
This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO). It is also soluble in other organic solvents such as ethanol (B145695) and dimethylformamide (DMF).[3] However, it is sparingly soluble in aqueous buffers.[3]
Q3: My this compound is not dissolving in my aqueous buffer. What should I do?
Due to its sparing solubility in aqueous solutions, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO. This stock solution can then be diluted to the final desired concentration in the aqueous buffer. When preparing a solution in a co-solvent system like DMF and PBS, a specific ratio is crucial for achieving solubility. For instance, a solubility of approximately 0.2 mg/mL has been reported in a 1:4 solution of DMF:PBS (pH 7.2).[3]
Q4: I am observing precipitation after adding my DMSO stock solution to my aqueous buffer. How can I prevent this?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. To mitigate this:
-
Decrease the final concentration: The final concentration of this compound in the aqueous buffer may be exceeding its solubility limit.
-
Optimize the co-solvent ratio: If using a co-solvent system, ensure the ratio of the organic solvent to the aqueous buffer is sufficient to maintain solubility.
-
Control the addition rate: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform mixing.
-
Consider the use of surfactants or other excipients: In some cases, the addition of a small amount of a biocompatible surfactant may help to improve solubility and prevent precipitation.
Q5: What are the recommended storage conditions for this compound powder and stock solutions?
-
Solid Powder: this compound as a solid should be stored at -20°C in a tightly sealed container, protected from moisture.[2]
-
Stock Solutions: Stock solutions prepared in organic solvents like DMSO should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Possible Cause | Recommended Solution |
| Low or inconsistent bioassay results | - Precipitation of the compound: The compound may have precipitated out of the assay buffer, leading to a lower effective concentration. - Degradation of the compound: Improper storage or handling of stock solutions could lead to degradation. - Binding to plasticware: Hydrophobic compounds can adsorb to plastic surfaces, reducing the available concentration. | - Visually inspect all solutions for any signs of precipitation. If observed, refer to the FAQ on preventing precipitation. - Prepare fresh stock solutions and ensure they are stored correctly in single-use aliquots. - Consider using low-adhesion microplates or glassware for sensitive assays. |
| Difficulty dissolving the solid powder | - Inappropriate solvent: The chosen solvent may not be suitable for dissolving this compound. - Insufficient solvent volume: The amount of solvent may be too low to fully dissolve the compound. | - Refer to the solubility data table to select an appropriate solvent. DMSO is a good starting point for preparing concentrated stock solutions. - Ensure you are using a sufficient volume of solvent to achieve the desired concentration without reaching saturation. |
| Cloudiness or precipitation in stock solution over time | - Moisture absorption: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of the compound. - Freeze-thaw cycles: Repeated freezing and thawing can lead to precipitation or degradation of the compound. | - Use anhydrous DMSO and handle it in a low-humidity environment. Store DMSO stock solutions with desiccant. - Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Grazoprevir and its potassium salt. Note that some data pertains to the parent compound, Grazoprevir, and solubility of the potassium salt may vary.
| Solvent | Compound Form | Concentration |
| Dimethyl Sulfoxide (DMSO) | This compound | ≥ 100 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Grazoprevir | ~25 mg/mL[3] |
| Dimethylformamide (DMF) | Grazoprevir | ~30 mg/mL[3] |
| Ethanol | Grazoprevir | ~15 mg/mL[3] |
| Methanol | Grazoprevir | Soluble |
| Acetonitrile | Grazoprevir | Soluble |
| Water | Grazoprevir | Very slightly soluble |
| 1:4 DMF:PBS (pH 7.2) | Grazoprevir | ~0.2 mg/mL[3] |
| 10% DMSO / 90% Corn Oil | This compound | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), appropriate personal protective equipment (PPE), sterile microcentrifuge tubes or vials.
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 804.99 g/mol , dissolve 8.05 mg in 1 mL of DMSO).
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Shake-Flask Method for Solubility Determination
This protocol is adapted from standard methods for determining the thermodynamic solubility of pharmaceutical compounds.
-
Materials: this compound powder, selected solvent (e.g., phosphate-buffered saline at various pH values), orbital shaker or rotator, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer for quantification.
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent if necessary.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC with a standard curve).
-
The measured concentration represents the thermodynamic solubility of the compound in the tested solvent.
-
Visualizations
HCV NS3/4A Protease Signaling Pathway and Inhibition by Grazoprevir
Caption: HCV NS3/4A protease cleaves host MAVS and TRIF, blocking interferon production. Grazoprevir inhibits this protease.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining thermodynamic (shake-flask) and kinetic solubility of this compound.
References
Technical Support Center: Preventing Precipitation of Grazoprevir Potassium Salt in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the precipitation of Grazoprevir potassium salt in cell culture media. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture?
Grazoprevir is a potent, second-generation, direct-acting antiviral agent that inhibits the hepatitis C virus (HCV) NS3/4A protease, an enzyme crucial for viral replication.[1][2][3] It is a hydrophobic molecule, and while the potassium salt form is designed to improve aqueous solubility compared to the free acid, it can still be prone to precipitation in the complex aqueous environment of cell culture media. This precipitation can lead to an unknown and reduced effective concentration of the compound, impacting experimental reproducibility and accuracy.
Q2: What are the key physicochemical properties of Grazoprevir that influence its solubility?
Understanding the physicochemical properties of Grazoprevir is essential for troubleshooting solubility issues.
| Property | Value | Implication for Solubility |
| LogP | 3.35[1] | Indicates a high degree of lipophilicity, suggesting poor aqueous solubility. |
| pKa (Strongest Acidic) | 3.77[1] | As a weak acid, its solubility is pH-dependent, with lower solubility at acidic pH. |
| Molar Mass | 766.91 g/mol (free acid)[4] | A relatively large molecule, which can also impact solubility. |
| Protein Binding | >98.8%[4][5] | Highly binds to plasma proteins like albumin and alpha-1-acid glycoprotein, which can affect its free concentration in serum-containing media. |
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Grazoprevir and its salts.[6][7] It has a high solubilizing capacity for this compound. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and for some sensitive cell lines, below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: Can I pre-dissolve this compound directly in cell culture medium?
Directly dissolving this compound in cell culture medium is not recommended. Due to its hydrophobic nature, it is likely to precipitate, especially at higher concentrations. The presence of salts and other components in the media can further reduce its solubility.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
Symptoms: The medium becomes cloudy or a visible precipitate forms immediately after adding the this compound stock solution.
Root Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound exceeds its solubility limit in the cell culture medium. | Determine the maximum soluble concentration using the protocol provided below. If the required concentration is too high, consider using a solubility enhancer like cyclodextrin. |
| Rapid Dilution ("Crashing Out") | Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes a rapid solvent shift, leading to immediate precipitation of the hydrophobic compound. | Employ a serial dilution method. First, create an intermediate dilution of your stock in pre-warmed (37°C) cell culture medium or a suitable buffer (e.g., PBS) before adding it to the final culture volume. Add the stock solution dropwise while gently vortexing or swirling the medium. |
| Low Temperature of Media | The solubility of many compounds, including Grazoprevir, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media when preparing your final working solutions. |
| pH of the Medium | Grazoprevir is a weak acid with a pKa of 3.77.[1] Its solubility will be lower in more acidic conditions. Standard cell culture media is typically buffered to a physiological pH of ~7.4. | Ensure your cell culture medium is properly buffered and at the correct pH before adding the compound. |
Issue 2: Precipitation Over Time During Incubation
Symptoms: The medium is clear initially but becomes cloudy or a precipitate forms after several hours or days of incubation.
| Cause | Explanation | Recommended Solution |
| Compound Instability | Grazoprevir may degrade over time under culture conditions (37°C, 5% CO₂), leading to the formation of less soluble byproducts. | While Grazoprevir is generally stable, it's good practice to prepare fresh working solutions for each experiment. For long-term experiments, consider replacing the medium with freshly prepared compound-containing medium at regular intervals. |
| Interaction with Media Components | Grazoprevir is highly protein-bound.[4][5] Interactions with proteins and other macromolecules in fetal bovine serum (FBS) can lead to the formation of insoluble complexes over time. | If using serum-containing medium, consider reducing the serum concentration if your cell line can tolerate it. Alternatively, conduct a solubility test in your specific medium with and without serum to assess its impact. The use of solubility enhancers like cyclodextrins can help mitigate these interactions. |
| Evaporation of Media | In long-term cultures, evaporation can increase the concentration of all media components, potentially exceeding the solubility limit of this compound. | Ensure proper humidification of your incubator. For long-term experiments, consider using plates with low-evaporation lids or sealing the plates with gas-permeable membranes. |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration in Cell Culture Media
This protocol helps determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without your desired concentration of FBS
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Vortex mixer
-
Incubator (37°C, 5% CO₂)
-
Microplate reader (optional, for quantitative assessment)
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 50 mM stock solution. Ensure it is fully dissolved by vortexing. Gentle warming to 37°C may be necessary.
-
Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your compound in your cell culture medium (pre-warmed to 37°C). Start with a high concentration (e.g., 200 µM) and dilute down to a low concentration (e.g., ~0.1 µM). To maintain a consistent final DMSO concentration, you can first prepare intermediate dilutions of your stock in DMSO.
-
Incubation: Incubate the plate/tubes under your standard cell culture conditions (37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Observation:
-
Visual Inspection: At various time points (e.g., 0, 2, 6, 24, 48, 72 hours), visually inspect each well/tube for any signs of precipitation (cloudiness, crystals, or sediment).
-
Microscopic Examination: For a more sensitive assessment, aspirate a small aliquot and examine it under a microscope.
-
Quantitative Assessment (Optional): Read the absorbance of the 96-well plate at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is considered the maximum soluble concentration under your experimental conditions.
Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[8][9] HP-β-CD is a commonly used derivative with good water solubility and low toxicity in cell culture.[5]
Materials:
-
This compound
-
100% DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Your specific cell culture medium
-
Sterile water or PBS
-
Vortex mixer
Procedure:
-
Prepare HP-β-CD Stock Solution: Prepare a 10-20% (w/v) stock solution of HP-β-CD in sterile water or PBS. Gentle warming and vortexing may be required to fully dissolve the powder. Filter-sterilize the solution.
-
Prepare Grazoprevir Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Complexation:
-
In a sterile tube, add the required volume of the this compound DMSO stock.
-
Add the HP-β-CD stock solution to the DMSO stock while vortexing. The molar ratio of HP-β-CD to Grazoprevir can be varied (e.g., 1:1, 5:1, 10:1) to find the optimal ratio for solubilization.
-
Incubate the mixture at room temperature for at least 1 hour with occasional vortexing to allow for complex formation.
-
-
Final Dilution: Dilute the Grazoprevir-HP-β-CD complex into your pre-warmed cell culture medium to achieve the desired final concentration.
-
Control: It is crucial to include a vehicle control containing the same final concentration of HP-β-CD and DMSO in your experiments to account for any effects of the excipients.
Visualizations
Signaling Pathway: HCV Replication and Inhibition by Grazoprevir
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Tuning the binding, release and cytotoxicity of hydrophobic drug by Bovine Serum Albumin nanoparticles: Influence of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfachemic.com [alfachemic.com]
- 9. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Grazoprevir Potassium Salt for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Grazoprevir potassium salt for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective second-generation inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1] The NS3/4A protease is an enzyme essential for HCV replication, responsible for cleaving the viral polyprotein into mature, functional proteins.[1] By blocking this protease, Grazoprevir effectively halts viral replication.
Q2: What is the in vitro potency of this compound?
Grazoprevir exhibits potent activity against a broad range of HCV genotypes in biochemical and cell-based replicon assays. Its inhibitory activity is typically in the picomolar to low nanomolar range.
| Assay Type | HCV Genotype | Potency (Ki or EC50) |
| Biochemical (Ki) | Genotype 1b | 0.01 nM[1] |
| Genotype 1a | 0.01 nM[1] | |
| Genotype 2a | 0.08 nM[1] | |
| Genotype 2b | 0.15 nM[1] | |
| Genotype 3a | 0.90 nM[1] | |
| HCV Replicon (EC50) | Genotype 1b | 0.5 nM[1] |
| Genotype 1a | 2 nM[1] | |
| Genotype 2a | 2 nM[1] |
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, a common stock solution concentration is 10 mM in DMSO.
Stock Solution Preparation Protocol:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Q4: What is a typical experimental workflow for testing this compound in an HCV replicon assay?
The following diagram illustrates a general workflow for an HCV replicon assay.
References
Addressing off-target effects of Grazoprevir potassium salt in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Grazoprevir potassium salt in cell culture experiments. The following information is designed to help address specific issues related to potential off-target effects and ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line after treatment with Grazoprevir, even at concentrations expected to be non-toxic. What could be the cause?
A1: Unexpected cytotoxicity can stem from several factors. While Grazoprevir is a potent inhibitor of the Hepatitis C virus (HCV) NS3/4A protease, high concentrations or prolonged exposure may lead to off-target effects in cell culture.[1] Potential causes include:
-
High Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your specific cell line, typically ≤0.5%. Always include a vehicle-only control in your experimental setup.[2]
-
Compound Purity and Stability: Verify the purity of your this compound. Impurities from synthesis or degradation products from improper storage could be cytotoxic. Prepare fresh dilutions from a stable stock solution for each experiment.[1]
-
Off-Target Cellular Effects: Grazoprevir may be interacting with unintended cellular targets, such as other proteases or kinases, or interfering with essential cellular processes like mitochondrial function.[3][4]
-
Cell Line Sensitivity: The specific genetic background and metabolic state of your cell line could render it particularly sensitive to Grazoprevir.
We recommend performing a dose-response curve to determine the 50% cytotoxic concentration (CC50) in your specific cell line. See the "General Cytotoxicity Assessment" protocol below.
Q2: Our experimental results are inconsistent when using Grazoprevir. What are some common sources of variability?
A2: Inconsistent results are a common challenge when working with small molecule inhibitors. Key factors to consider include:
-
Drug Stability and Solubility: this compound may have limited stability or solubility in certain cell culture media. Precipitation of the compound can lead to a lower effective concentration and high variability. Visually inspect your media for any precipitate after adding the compound.
-
Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth phase, as these can all influence a cell's response to a compound.[5]
-
Assay-Specific Interference: The chemical structure of Grazoprevir may interfere with certain assay readouts (e.g., fluorescence-based assays). Consider using an orthogonal assay with a different detection method to confirm your results.[6]
Q3: Besides its primary target (HCV NS3/4A protease), are there any known or potential off-target interactions of Grazoprevir I should be aware of?
A3: Yes. While highly selective, Grazoprevir has been noted to interact with other proteins, which could be relevant in specific experimental contexts:
-
SARS-CoV-2 3CLpro: Some evidence suggests Grazoprevir can inhibit the 3CL protease of SARS-CoV-2.[7][8]
-
Drug Transporters and Metabolizing Enzymes: In a clinical context, Grazoprevir is known to be a substrate and inhibitor of drug transporters like OATP1B1/3 and an inhibitor of the metabolic enzyme CYP3A.[9] While often considered in the context of drug-drug interactions in vivo, these interactions can be relevant in cell lines that express these proteins (e.g., primary hepatocytes, certain cancer cell lines), potentially affecting intracellular drug concentration or the metabolism of other compounds in the media.
To proactively address these possibilities, we recommend a panel of characterization assays.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Cytotoxicity Results
If you observe unexpected effects on cell viability, it is crucial to systematically determine the cytotoxic profile of Grazoprevir in your experimental system.
Recommended Action: Perform a comprehensive cytotoxicity assessment using multiple assays that measure different cellular health parameters.
Data Presentation: Cytotoxicity Profile of Grazoprevir
| Assay Type | Endpoint Measured | Principle | Example Method |
| Metabolic Activity | Mitochondrial reductase activity | Conversion of a tetrazolium salt (e.g., MTT) to a colored formazan (B1609692) product by metabolically active cells.[10][11] | MTT Assay |
| Membrane Integrity | Release of cytosolic enzyme | Measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.[12] | LDH Release Assay |
| Apoptosis | Caspase activation / Phosphatidylserine (B164497) exposure | Detection of activated caspase-3/7, key executioners of apoptosis, or staining of externalized phosphatidylserine with Annexin V.[12] | Caspase-Glo® 3/7 Assay, Annexin V/PI Staining |
| Total Cell Number | DNA content | Use of a fluorescent dye that binds to DNA to quantify the total number of cells. | CyQUANT™ Direct Cell Proliferation Assay |
Issue 2: Potential Interference with Cellular Signaling Pathways
An off-target effect of a small molecule inhibitor can manifest as the unintended modulation of key cellular signaling pathways, leading to misinterpretation of experimental data.
Recommended Action: Profile the effect of Grazoprevir on the phosphorylation status of key proteins in common signaling cascades like MAPK/ERK and PI3K/Akt.
Data Presentation: Key Signaling Proteins for Western Blot Analysis
| Pathway | Primary Antibody Target | Phosphorylation Site | Expected Change upon Activation |
| MAPK/ERK | Phospho-ERK1/2 | Thr202/Tyr204 | Increase |
| Total ERK1/2 | - | No Change (Loading Control) | |
| PI3K/Akt | Phospho-Akt | Ser473 | Increase |
| Total Akt | - | No Change (Loading Control) |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol provides a method to determine the 50% cytotoxic concentration (CC50) of Grazoprevir.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Grazoprevir in complete medium. A common range to test is 0.1 µM to 100 µM. Include a "vehicle control" (medium with the highest DMSO concentration) and a "no-treatment control".
-
Remove the old medium and add 100 µL of the prepared drug dilutions or controls to the wells.
-
Incubate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Incubate overnight to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol details how to assess the impact of Grazoprevir on the PI3K/Akt and MAPK/ERK pathways.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Total Akt, anti-p-ERK1/2, anti-Total ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with Grazoprevir at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 from your main experiment) for a relevant time period. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
Sample Preparation: Normalize protein concentrations and mix with Laemmli buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.[16]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro and in vivo anticancer activities of synthetic macrocyclic ketone analogues of halichondrin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. kosheeka.com [kosheeka.com]
- 11. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 12. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Xanthium strumarium L. Exhibits Potent Antiplatelet and Antithrombotic Effects by Modulating MAPK and PI3K/AKT Signaling Pathways and Inhibiting Ferric Chloride-Induced Thrombosis | MDPI [mdpi.com]
Long-term stability of Grazoprevir potassium salt in DMSO
Technical Support Center: Grazoprevir Potassium Salt
This guide provides technical information, frequently asked questions (FAQs), and troubleshooting advice for researchers and scientists using this compound, particularly concerning its long-term stability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound in DMSO?
A1: To prepare a stock solution, use anhydrous or high-purity (≥99.9%) DMSO to ensure maximum stability, as moisture can accelerate degradation.[1] this compound is soluble in DMSO at concentrations of 100 mg/mL (124.23 mM) or greater.[2][3] For a typical 10 mM stock solution, dissolve the appropriate mass of the compound in the required volume of fresh, anhydrous DMSO. Gentle vortexing or sonication can aid dissolution. Always use tightly sealed vials to prevent moisture absorption from the air, as DMSO is hygroscopic.[4]
Q2: What are the recommended storage conditions for this compound in DMSO?
A2: For optimal long-term stability, stock solutions of this compound in DMSO should be aliquoted into single-use volumes and stored in tightly sealed vials at -80°C.[2] This minimizes freeze-thaw cycles and exposure to moisture and air. For short-term storage (up to one month), -20°C is acceptable.[2] Avoid storing DMSO solutions at 4°C or room temperature for extended periods.
Q3: What is the expected long-term stability of this compound in DMSO at various temperatures?
A3: While comprehensive public data on the long-term stability of this compound in DMSO is limited, supplier recommendations suggest that solutions can be stable for up to 6 months when stored at -80°C.[2] Stability decreases significantly at higher temperatures. The following table provides an example of expected stability for a typical small molecule inhibitor in DMSO based on general laboratory best practices.
Table 1: Representative Stability of a Small Molecule in DMSO Over Time
| Storage Temperature | 1 Month | 3 Months | 6 Months | 12 Months |
|---|---|---|---|---|
| Room Temperature (20-25°C) | <90% | <70% | <50% | <20% |
| 4°C | >95% | <90% | <80% | <60% |
| -20°C | >99% | >95% | ~95% | <90% |
| -80°C | >99% | >99% | >98% | >95% |
Note: This table is for illustrative purposes only. Actual stability should be confirmed experimentally.
Q4: How can I determine if my this compound solution has degraded?
A4: Visual inspection can sometimes reveal degradation through color changes or the formation of precipitates. However, the most reliable method is to use an analytical technique like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess the purity of the solution.[5][6] A significant decrease in the area of the main Grazoprevir peak or the appearance of new peaks over time indicates degradation.
Troubleshooting Guide
This section addresses common issues encountered during experiments.
Issue 1: Unexpected or inconsistent experimental results.
This could be due to degraded compound. Follow the troubleshooting workflow below to diagnose the problem.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 格佐普韦钾盐 | Hepatitis C Virus NS3/4A Protease inhibitor | CAS 1206524-86-8 | anti-HCV drug | this compound (MK-5172 potassium salt) | HCV 抑制剂 | 美国InvivoChem [invivochem.cn]
- 4. researchgate.net [researchgate.net]
- 5. eprajournals.com [eprajournals.com]
- 6. impactfactor.org [impactfactor.org]
Identifying and minimizing impurities in Grazoprevir potassium salt samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and minimizing impurities in Grazoprevir potassium salt samples.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound can be broadly categorized into two main types:
-
Process-Related Impurities: These are substances formed during the synthesis of the Grazoprevir active pharmaceutical ingredient (API). They can include unreacted starting materials, intermediates, by-products, and reagents. While specific proprietary process impurities are often not publicly disclosed, one known impurity is referred to as "Grazoprevir impurity 1".[1]
-
Degradation Products: These impurities form when Grazoprevir is exposed to stress conditions such as acid, base, light, heat, or oxidation.[2][3] Forced degradation studies have shown that Grazoprevir is particularly susceptible to degradation under acidic and alkaline conditions.[2]
Q2: What are the known degradation products of Grazoprevir?
A2: A forced degradation study identified five significant degradation products of Grazoprevir. The proposed structures of these degradation products were determined using high-resolution mass spectrometry (ESI-QTOF-MS/MS).[2][3] While the exact structures are complex and based on fragmentation patterns, they primarily result from the hydrolysis of amide and ether linkages within the Grazoprevir macrocycle under acidic or basic conditions.
Q3: What are the regulatory guidelines for controlling impurities in antiviral drug substances like Grazoprevir?
A3: Regulatory agencies like the FDA and EMA follow the International Council for Harmonisation (ICH) guidelines for impurity control.[4] Key guidelines include:
-
ICH Q3A(R2): Impurities in New Drug Substances. This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.[4][5]
-
ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4]
For antiviral drugs, a thorough impurity profile is crucial for ensuring safety and efficacy.[6]
Troubleshooting Guides
Problem 1: Unexpected peaks are observed in the HPLC chromatogram of my this compound sample.
This could indicate the presence of process-related impurities or degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Problem 2: Difficulty in identifying the structure of an unknown impurity.
Structural elucidation of unknown impurities requires a combination of analytical techniques.
Impurity Identification Workflow:
Caption: Workflow for the structural identification of an unknown impurity.
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling of this compound
This method is adapted from published stability-indicating methods for Grazoprevir.[2][4][7][8][9]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 260 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL. |
Protocol 2: LC-MS/MS Method for Identification of Grazoprevir Impurities
This protocol provides a starting point for the identification of impurities using mass spectrometry.[2][10]
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Similar to HPLC-UV method, but with a faster gradient for UHPLC |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | QTOF or Orbitrap for high-resolution mass analysis |
| Ionization Mode | Electrospray Ionization (ESI), Positive mode |
| MS Scan Mode | Full scan MS and data-dependent MS/MS |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) to obtain rich fragmentation spectra |
Protocol 3: NMR Spectroscopy for Structural Elucidation
NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[2][11][12]
| Parameter | Experiment | Purpose |
| Sample Preparation | Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4). | |
| 1D NMR | ¹H NMR | Provides information on the number and types of protons. |
| ¹³C NMR | Provides information on the carbon skeleton. | |
| 2D NMR | COSY | Shows proton-proton correlations through bonds. |
| HSQC | Shows direct carbon-proton correlations. | |
| HMBC | Shows long-range carbon-proton correlations, crucial for connecting molecular fragments. | |
| NOESY/ROESY | Provides information on through-space proton-proton correlations, useful for stereochemistry determination. |
Minimizing Impurities
Strategies to Minimize Degradation:
-
pH Control: Since Grazoprevir is susceptible to acid and base hydrolysis, it is crucial to maintain a neutral pH during synthesis, purification, and storage.[2]
-
Temperature Control: Avoid exposing Grazoprevir solutions and solid material to high temperatures for extended periods.
-
Protection from Light: Store this compound in light-resistant containers to prevent photolytic degradation.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Strategies to Minimize Process-Related Impurities:
-
High-Purity Starting Materials: Use well-characterized starting materials with low levels of impurities.
-
Optimization of Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry to minimize the formation of by-products.
-
Effective Purification: Employ robust purification techniques, such as crystallization and chromatography, to effectively remove process-related impurities.
Signaling Pathway (Mechanism of Action)
While not directly related to impurity formation, understanding the mechanism of action of Grazoprevir can provide context for its chemical structure and potential reactive sites. Grazoprevir is an inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, which is essential for viral replication.
Caption: Mechanism of action of Grazoprevir.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Troubleshooting LC–MS Peak Assignment for Degradation Products – Pharma Stability [pharmastability.com]
- 3. myadlm.org [myadlm.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. Upstream strategies to minimize proteolytic degradation upon recombinant production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaguru.co [pharmaguru.co]
- 12. researchgate.net [researchgate.net]
Troubleshooting guide for experiments involving Grazoprevir potassium salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grazoprevir potassium salt. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Solubility and Solution Preparation
Question 1: My this compound will not dissolve. What should I do?
Answer:
Poor solubility is a common issue. Here are the recommended steps to effectively dissolve this compound:
-
Solvent Selection: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It has poor solubility in water and ethanol. For most in vitro experiments, preparing a concentrated stock solution in high-quality, anhydrous DMSO is the recommended first step.
-
Stock Solution Concentration: Prepare a stock solution at a concentration of 10 mM or higher in DMSO.[1] Ensure the compound is completely dissolved by vortexing. Gentle warming (to no more than 37°C) can also aid dissolution.
-
Working Solution Preparation:
-
For cell culture experiments, dilute the DMSO stock solution into your aqueous cell culture medium. It is crucial to add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing and prevent precipitation. The final concentration of DMSO in your culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
For biochemical assays, dilute the DMSO stock into the appropriate assay buffer. Similar to cell culture media, ensure rapid mixing.
-
-
Preventing Precipitation: If you observe precipitation upon dilution into an aqueous buffer, this is likely due to "solvent-shifting precipitation." To mitigate this, consider the following:
Question 2: Can I dissolve this compound directly in PBS or cell culture medium?
Answer:
Direct dissolution of this compound in aqueous solutions like Phosphate-Buffered Saline (PBS) or cell culture medium is not recommended due to its poor aqueous solubility. This can lead to the formation of micro-precipitates that will result in inaccurate and inconsistent experimental results. The recommended procedure is to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous buffer or medium.[1]
Question 3: My prepared this compound solution is cloudy. What should I do?
Answer:
A cloudy solution indicates that the compound has precipitated. This can be due to several factors:
-
Exceeding Solubility Limit: The concentration of this compound in your final aqueous solution may be too high. Try preparing a more dilute working solution.
-
Improper Dilution: If the DMSO stock was not added to the aqueous solution with sufficient mixing, localized high concentrations could have led to precipitation.
-
Low-Quality DMSO: DMSO can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds. Always use fresh, anhydrous DMSO for preparing stock solutions.
-
Temperature Effects: Changes in temperature can affect solubility. Ensure your solutions are maintained at a consistent temperature.
If your solution is cloudy, it is best to discard it and prepare a fresh one, ensuring proper dissolution and dilution techniques are followed.
Section 2: In Vitro Assays (HCV NS3/4a Protease & Replicon Assays)
Question 4: I am seeing high background fluorescence in my HCV NS3/4a protease FRET assay. What are the possible causes and solutions?
Answer:
High background fluorescence in a Fluorescence Resonance Energy Transfer (FRET)-based protease assay can obscure your results. Here are some common causes and troubleshooting steps:
-
Autofluorescence of Compounds: Test compounds, including Grazoprevir, may exhibit intrinsic fluorescence at the excitation and emission wavelengths of your FRET pair.
-
Solution: Run a control plate with your compounds in the assay buffer without the enzyme or substrate to measure their intrinsic fluorescence. Subtract this background from your experimental wells.
-
-
Contaminated Reagents: Assay buffers, substrates, or other reagents may be contaminated with fluorescent impurities.
-
Solution: Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers and filter them if necessary.
-
-
Substrate Degradation: The FRET substrate may be degrading spontaneously, leading to a high background signal.
-
Solution: Protect the substrate from light and prepare it fresh for each experiment.
-
-
Incorrect Instrument Settings: The gain setting on your fluorescence reader may be too high.[3]
-
Solution: Optimize the gain setting using control wells (e.g., buffer only, substrate only) to achieve a good signal-to-noise ratio without saturating the detector.
-
Question 5: The signal in my HCV NS3/4a protease assay is very low or absent. What should I do?
Answer:
A low or absent signal can be due to several factors related to the enzyme, substrate, or assay conditions:
-
Inactive Enzyme: The NS3/4a protease may be inactive.
-
Solution: Use a new aliquot of the enzyme and ensure it has been stored correctly. Run a positive control with a known inhibitor to verify enzyme activity.
-
-
Suboptimal Enzyme/Substrate Concentrations: The concentrations of the enzyme or substrate may not be optimal for detection.[3]
-
Solution: Perform an enzyme and substrate titration to determine the optimal concentrations for your assay.
-
-
Incorrect Wavelengths: Ensure you are using the correct excitation and emission wavelengths for your specific FRET pair.[3]
-
Assay Buffer Composition: The pH, salt concentration, and presence of co-factors in your assay buffer can significantly impact enzyme activity. Consult the literature for the optimal buffer conditions for HCV NS3/4a protease.
Question 6: My results in the HCV replicon assay are inconsistent. What are the potential reasons?
Answer:
Inconsistent results in HCV replicon assays can be frustrating. Here are some common causes and their solutions:
-
Cell Health and Confluency: The health and density of the Huh-7 cells (or other host cells) are critical for consistent replicon replication.
-
Solution: Ensure you are using a consistent cell seeding density and that the cells are in the logarithmic growth phase. Avoid letting the cells become over-confluent.
-
-
Inconsistent Transfection Efficiency: If you are using a transient replicon system, variations in transfection efficiency will lead to inconsistent results.
-
Solution: Optimize your transfection protocol and use a consistent method and reagent lot.
-
-
Edge Effects in Multi-well Plates: Wells on the edges of the plate are prone to evaporation, which can affect cell growth and compound concentration.
-
Solution: To minimize edge effects, fill the outer wells with sterile PBS or medium without cells.
-
-
Serum Protein Binding: Grazoprevir is highly protein-bound.[4] Variations in the serum concentration in your cell culture medium can affect the free concentration of Grazoprevir and thus its apparent potency.
-
Solution: Use a consistent and well-defined serum concentration in your experiments. Be aware that the IC50 value may be higher in the presence of serum.[1]
-
-
Compound Precipitation in Media: As discussed in the solubility section, Grazoprevir can precipitate in the cell culture medium if not prepared and diluted correctly.
-
Solution: Always inspect your diluted compound in the medium for any signs of precipitation before adding it to the cells.
-
Question 7: I am observing a lower-than-expected potency (higher EC50) for Grazoprevir in my replicon assay. Why might this be?
Answer:
A lower-than-expected potency for Grazoprevir in a replicon assay can be due to several factors:
-
Presence of Resistance-Associated Substitutions (RASs): The replicon you are using may harbor mutations in the NS3/4a protease that confer resistance to Grazoprevir.[5][6]
-
Solution: Sequence the NS3/4a region of your replicon to check for known RASs. Compare your results to a wild-type replicon.
-
-
High Serum Concentration: As mentioned, serum protein binding can reduce the effective concentration of Grazoprevir.
-
Solution: Consider performing the assay in a medium with a lower serum concentration, if compatible with your cells, to determine the intrinsic potency.
-
-
Compound Degradation: Grazoprevir may not be stable in your cell culture medium at 37°C for the duration of the experiment.
-
Inaccurate Compound Concentration: Errors in weighing the compound or in serial dilutions can lead to an inaccurate final concentration.
-
Solution: Double-check your calculations and ensure your pipettes are calibrated.
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 10 mM | [1] |
| Water | Poor | Inferred from general chemical properties and handling recommendations. |
| Ethanol | Poor | Inferred from general chemical properties and handling recommendations. |
Table 2: In Vitro Activity of Grazoprevir
| Assay Type | Target | Genotype | IC50 / Ki / EC50 | Reference |
| Enzyme Assay (Ki) | NS3/4a Protease | 1a | 0.01 nM | [1] |
| Enzyme Assay (Ki) | NS3/4a Protease | 1b | 0.01 nM | [1] |
| Enzyme Assay (Ki) | NS3/4a Protease | 2a | 0.08 nM | [1] |
| Enzyme Assay (Ki) | NS3/4a Protease | 2b | 0.15 nM | [1] |
| Enzyme Assay (Ki) | NS3/4a Protease | 3a | 0.90 nM | [1] |
| Replicon Assay (EC50) | HCV Replicon | 1a | 2 nM | [1] |
| Replicon Assay (EC50) | HCV Replicon | 1b (con1) | 0.5 nM | [1] |
| Replicon Assay (EC50) | HCV Replicon | 2a | 2 nM | [1] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Weigh out the required amount of this compound (Molecular Weight: 805.0 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) can be used if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Solution for Cell-Based Assays:
-
Thaw an aliquot of the 10 mM DMSO stock solution.
-
Serially dilute the stock solution in cell culture medium to the desired final concentrations.
-
Crucial Step: Add the DMSO solution to the cell culture medium while vortexing to ensure rapid and uniform mixing.
-
The final concentration of DMSO in the medium should be kept below 0.5%.
-
Visually inspect the final working solution for any signs of precipitation.
-
Protocol 2: HCV NS3/4a Protease FRET Assay
This is a general protocol and should be optimized for your specific enzyme, substrate, and plate reader.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 20% glycerol).
-
Prepare the HCV NS3/4a protease solution in assay buffer at 2X the final desired concentration.
-
Prepare the FRET substrate solution in assay buffer at 2X the final desired concentration.
-
Prepare a serial dilution of this compound in assay buffer containing a constant low percentage of DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of the Grazoprevir dilution or control (assay buffer with DMSO) to the wells.
-
Add 10 µL of the 2X enzyme solution to all wells except the no-enzyme controls.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the 2X substrate solution to all wells.
-
Immediately read the fluorescence intensity kinetically on a plate reader set to the appropriate excitation and emission wavelengths for your FRET pair.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the kinetic reads.
-
Plot the percent inhibition (relative to the no-inhibitor control) against the Grazoprevir concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 6. go.drugbank.com [go.drugbank.com]
Technical Support Center: Managing Cytotoxicity of Grazoprevir Potassium Salt in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when working with Grazoprevir (B560101) potassium salt in cell-based assays.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with Grazoprevir potassium salt.
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
Question: I'm observing significant cell death in my culture at concentrations where this compound is expected to be effective against HCV replication. What could be the cause and how can I troubleshoot this?
Answer: High cytotoxicity can stem from several factors. Follow these steps to identify and resolve the issue:
-
Verify Compound and Vehicle Controls:
-
Solvent Toxicity: Grazoprevir is often dissolved in solvents like DMSO. High concentrations of DMSO can be toxic to cells. Run a vehicle control with the same concentration of solvent used in your experimental wells to determine its contribution to cell death.
-
Compound Concentration: Double-check your calculations for stock solution and final dilutions. An error in calculation can lead to a much higher concentration than intended.
-
-
Optimize Experimental Conditions:
-
Reduce Incubation Time: A shorter exposure to Grazoprevir may be sufficient to observe the desired antiviral effect without causing excessive cell death. Perform a time-course experiment to determine the optimal incubation period.
-
Lower Compound Concentration: While Grazoprevir is a potent antiviral, its therapeutic window (the concentration range where it is effective without being toxic) may be narrow in your specific cell line. Perform a dose-response curve to identify a non-toxic effective concentration.
-
-
Assess Cell Health and Culture Conditions:
-
Cell Health: Ensure your cells are in the logarithmic growth phase and are not overly confluent, as stressed cells are more susceptible to compound-induced toxicity.
-
Media Components: Components in the cell culture media could potentially interact with Grazoprevir. If you have recently changed your media formulation, consider this as a potential factor.
-
Issue 2: Compound Precipitation in Culture Media
Question: I've noticed a precipitate forming in the wells after adding this compound. Could this be affecting my results?
Answer: Yes, compound precipitation can lead to inaccurate and highly variable results. Hydrophobic compounds can "crash out" of solution when a concentrated stock in an organic solvent is diluted into an aqueous cell culture medium.[1]
-
Immediate Precipitation:
-
Cause: The final concentration of Grazoprevir exceeds its solubility in the culture medium.
-
Solution:
-
-
Delayed Precipitation:
-
Cause: Changes in the media environment over time (e.g., pH shifts, evaporation) can lead to precipitation.
-
Solution:
-
Ensure your incubator is properly humidified to prevent evaporation.
-
Consider using a different basal media formulation if you suspect interactions with media components.[1]
-
-
Issue 3: Discrepancy Between Different Cytotoxicity Assays
Question: My MTT assay results suggest high cytotoxicity, but my LDH assay results do not. Why is there a discrepancy?
Answer: This discrepancy can occur if Grazoprevir interferes with cellular metabolism without directly compromising membrane integrity.
-
MTT Assay: This assay measures metabolic activity, relying on mitochondrial dehydrogenases to convert the MTT reagent into a colored formazan (B1609692) product.[2][3] A compound that impairs mitochondrial function can lead to a decrease in the MTT signal, which can be misinterpreted as cell death.
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.[4][5] It is a direct measure of cell lysis.
If you observe this discrepancy, consider the following:
-
Investigate Mitochondrial Effects: Grazoprevir's primary target is the HCV NS3/4A protease.[6] However, off-target effects on mitochondria are a possibility with any compound. You may need to perform more specific assays to assess mitochondrial function, such as measuring mitochondrial membrane potential or oxygen consumption.
-
Use an Orthogonal Method: To confirm cell death, use a method that does not rely on metabolic activity. An LDH assay or a dye exclusion assay (e.g., trypan blue) can provide a more direct measure of cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Grazoprevir?
A1: Grazoprevir is a direct-acting antiviral (DAA) that potently and selectively inhibits the hepatitis C virus (HCV) NS3/4A protease.[6][7] This enzyme is crucial for the cleavage of the HCV polyprotein into mature, functional viral proteins, a process essential for viral replication.[6][8]
Q2: Are there known cytotoxic IC50 values for this compound?
A2: Currently, there is limited publicly available data on the cytotoxic IC50 values of this compound in various cell lines. The available literature primarily focuses on its potent antiviral activity, with EC50 (half-maximal effective concentration) and Ki (inhibition constant) values in the picomolar to nanomolar range for HCV inhibition.[3][7][9][10][11][12] It is crucial for researchers to determine the cytotoxic profile of Grazoprevir in their specific cell-based assay system.
Q3: What should I consider when preparing a stock solution of this compound?
A3: Grazoprevir is a hydrophobic molecule. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. Ensure the compound is fully dissolved before making further dilutions in your aqueous cell culture medium. To avoid precipitation, it is recommended to perform serial dilutions and to add the compound to pre-warmed media.[1]
Q4: Could Grazoprevir be inducing apoptosis in my cells?
A4: While the primary mechanism of Grazoprevir is the inhibition of a viral protease, it is possible that at certain concentrations or in specific cell types, it could induce apoptosis (programmed cell death). Antiviral agents can sometimes trigger apoptotic pathways in infected cells.[13] If you suspect apoptosis, you can perform assays to detect key markers such as caspase activation (e.g., caspase-3/7 activity) or DNA fragmentation (e.g., TUNEL assay).[14]
Q5: What are some alternative assays to MTT for assessing cytotoxicity?
A5: If you suspect that Grazoprevir is interfering with cellular metabolism, consider using assays that measure different aspects of cell health:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[4][5]
-
Dye Exclusion Assays (e.g., Trypan Blue): Live cells with intact membranes exclude the dye, while dead cells take it up.
-
Real-Time Cytotoxicity Assays: These assays use fluorescent dyes that are excluded from live cells but enter dead cells, allowing for continuous monitoring of cytotoxicity over time.
-
ATP Assays: Measure the level of intracellular ATP, which is an indicator of metabolically active, viable cells.
Quantitative Data Summary
The following tables summarize the known potency of Grazoprevir against its target and provide general recommendations for concentration ranges in cytotoxicity assays.
Table 1: In Vitro Potency of Grazoprevir Against HCV NS3/4A Protease
| Genotype/Variant | Assay Type | Potency (Ki or EC50) |
| HCV Genotype 1a | Enzyme Assay (Ki) | 0.01 nM |
| HCV Genotype 1b | Enzyme Assay (Ki) | 0.01 nM |
| HCV Genotype 2a | Enzyme Assay (Ki) | 0.08 nM |
| HCV Genotype 2b | Enzyme Assay (Ki) | 0.15 nM |
| HCV Genotype 3a | Enzyme Assay (Ki) | 0.90 nM |
| HCV Genotype 1a | Replicon Assay (EC50) | 0.5 - 7 nM |
| HCV Genotype 1b | Replicon Assay (EC50) | 0.3 - 7.4 nM |
Data compiled from multiple sources.[3][9][11] Values can vary depending on the specific assay conditions.
Table 2: Recommended Concentration Ranges for Initial Cytotoxicity Screening
| Concentration Range | Purpose |
| 0.1 nM - 100 nM | Assess antiviral efficacy (based on known EC50 values). |
| 100 nM - 10 µM | Initial broad-range cytotoxicity screening. |
| 10 µM - 100 µM | High-concentration screening to determine a definitive cytotoxic IC50. |
These are general recommendations. The optimal concentration range should be determined empirically for each cell line and assay.
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on metabolic activity.[2][3]
-
Materials:
-
Cells seeded in a 96-well plate
-
This compound dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Plate reader
-
-
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound and appropriate controls (vehicle and untreated).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
2. LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[4][5]
-
Materials:
-
Cells seeded in a 96-well plate
-
This compound dilutions
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Plate reader
-
-
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of this compound and controls (vehicle, untreated, and a maximum LDH release control treated with a lysis buffer).
-
Incubate for the desired time period.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate at room temperature, protected from light, for the time specified in the kit protocol (typically 30 minutes).
-
Add the stop solution to each well.
-
Read the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.
-
3. Caspase-3/7 Activity Assay (Apoptosis Detection)
This protocol measures the activity of key executioner caspases in apoptosis.
-
Materials:
-
Cells seeded in a 96-well plate
-
This compound dilutions
-
Commercially available caspase-3/7 activity assay kit (containing a fluorogenic or colorimetric substrate)
-
Plate reader (fluorometer or spectrophotometer)
-
-
Procedure:
-
Seed cells in a 9-well plate.
-
Treat cells with this compound and appropriate controls.
-
Incubate for the desired time period.
-
Add the caspase-3/7 reagent directly to the wells according to the kit manufacturer's instructions.
-
Incubate at room temperature for the recommended time.
-
Measure the fluorescence or absorbance using a plate reader. An increase in signal indicates an increase in caspase-3/7 activity.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Grazoprevir/elbasvir for the treatment of adults with chronic hepatitis C: a short review on the clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral drug - Wikipedia [en.wikipedia.org]
- 14. c-myc down-regulation induces apoptosis in human cancer cell lines exposed to RPR-115135 (C31H29NO4), a non-peptidomimetic farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Grazoprevir Potassium Salt
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the in vivo bioavailability of Grazoprevir potassium salt.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a concern?
This compound is an antiviral drug used to treat chronic Hepatitis C virus (HCV) infections[1]. It is a potent inhibitor of the HCV NS3/4A protease, an enzyme crucial for viral replication[1]. Grazoprevir is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high epithelial permeability. Its poor solubility can limit its dissolution in the gastrointestinal tract, leading to low and variable oral bioavailability, which can affect its therapeutic efficacy. Therefore, enhancing its bioavailability is a critical aspect of formulation development.
Q2: What are the known physicochemical properties of this compound?
Key physicochemical properties are summarized in the table below. Understanding these properties is crucial for designing appropriate formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₉KN₆O₉S | [2] |
| Molecular Weight | 805.0 g/mol | [2] |
| Aqueous Solubility | 0.9 mg/mL | [3] |
| Log P | High (inferred from BCS Class II) | [4] |
Q3: What are the common formulation strategies to improve the bioavailability of poorly soluble drugs like Grazoprevir?
Several techniques can be employed to enhance the solubility and dissolution rate of BCS Class II compounds:
-
Amorphous Solid Dispersions (ASDs): This is a common and effective strategy where the crystalline drug is dispersed in a polymer matrix in an amorphous state. The higher energy state of the amorphous form leads to increased aqueous solubility[4]. Spray drying and hot-melt extrusion are common methods to prepare ASDs[5].
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can lead to faster dissolution. Techniques like high-pressure homogenization can be used to create nanoparticle suspensions[6].
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to pre-dissolve the drug in a lipidic vehicle, which then forms a fine emulsion in the gastrointestinal fluid, facilitating absorption[7][8].
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of the drug[7].
-
Salt Formation: While Grazoprevir is already in a potassium salt form, exploring other salt forms can sometimes yield improved solubility and dissolution characteristics[9].
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vivo testing of this compound.
Issue 1: Low Drug Loading in Amorphous Solid Dispersion (ASD) Formulations
Question: I am preparing a Grazoprevir ASD using HPMCAS, but I am unable to achieve a high drug loading without compromising the formulation's stability and dissolution performance. What could be the cause, and how can I troubleshoot this?
Answer:
This is a common challenge with ASDs. High drug loading can lead to phase separation (crystallization) of the drug over time or poor release profiles.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Drug-Polymer Miscibility | 1. Screen different polymers: Besides HPMCAS, consider other polymers like Soluplus®, Kollidon® VA64, or Eudragit® grades. Assess drug-polymer miscibility using techniques like Differential Scanning Calorimetry (DSC). 2. Incorporate a surfactant: The addition of a surfactant, such as sodium lauryl sulfate (B86663) (SLS), can improve drug-polymer interactions and allow for higher drug loading while maintaining rapid release[4]. |
| Formulation Instability | 1. Assess physical stability: Store the ASD under accelerated stability conditions (e.g., 40°C/75% RH) and monitor for crystallinity using Powder X-ray Diffraction (PXRD). 2. Optimize manufacturing process: For spray drying, adjust parameters like inlet temperature and spray rate. For hot-melt extrusion, optimize the temperature profile and screw speed to ensure a homogenous dispersion. |
| Slow or Incomplete Drug Release | 1. Modify polymer grade: Different grades of HPMCAS (e.g., -L, -M, -H) have different dissolution pH profiles. Select a grade that dissolves readily at the pH of the intended absorption site. 2. Incorporate a release enhancer: Surfactants can also act as release enhancers by improving the wettability of the formulation. |
Issue 2: Inconsistent Pharmacokinetic (PK) Data in Animal Studies
Question: My in vivo dog PK study for a Grazoprevir nanoparticle formulation is showing high variability in plasma concentrations between subjects. What are the potential reasons for this variability?
Answer:
High inter-subject variability in PK studies can be frustrating. The issue can stem from the formulation, the study protocol, or physiological differences in the animals.
Troubleshooting Workflow:
References
- 1. This compound (MK-5172 potassium salt) [myskinrecipes.com]
- 2. This compound | C38H49KN6O9S | CID 138107580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chilkurbalajipharmacy.com [chilkurbalajipharmacy.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. tandfonline.com [tandfonline.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcsrr.org [ijcsrr.org]
Validation & Comparative
A Head-to-Head Comparison of Grazoprevir and Telaprevir: In Vitro Efficacy Against Hepatitis C Virus
A detailed analysis for researchers and drug development professionals on the comparative in vitro performance of first and second-generation HCV NS3/4A protease inhibitors.
This guide provides an objective comparison of the in vitro efficacy of Grazoprevir, a second-generation hepatitis C virus (HCV) NS3/4A protease inhibitor, and Telaprevir (B1684684), a first-generation inhibitor of the same class. By examining key experimental data, this document aims to offer valuable insights to researchers, scientists, and professionals involved in the development of antiviral therapeutics.
Executive Summary
Grazoprevir demonstrates a marked improvement in in vitro antiviral potency and a broader genotypic coverage compared to Telaprevir. As a second-generation NS3/4A protease inhibitor, Grazoprevir exhibits significantly lower half-maximal effective concentrations (EC50) across a range of HCV genotypes and maintains activity against several resistance-associated substitutions (RASs) that confer resistance to first-generation agents like Telaprevir. This enhanced profile underscores the evolution of direct-acting antivirals (DAAs) in the treatment of chronic hepatitis C.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro antiviral activity and resistance profiles of Grazoprevir and Telaprevir against various HCV genotypes and common RASs.
Table 1: In Vitro Antiviral Activity (EC50/IC50) of Grazoprevir vs. Telaprevir
| Inhibitor | Generation | Target | Genotype | EC50 / IC50 (nM) | Reference |
| Grazoprevir | Second | NS3/4A Protease | 1a | 0.4 (EC50) | [1] |
| 1b | 0.2 (EC50) | [1] | |||
| 2a | 0.8 (EC50) | [1] | |||
| 2b | 3.4 (EC50) | [1] | |||
| 3a | 35 (EC50) | [1] | |||
| 4a | 0.3 (EC50) | [1] | |||
| 5a | 6.6 (EC50) | [1] | |||
| 6a | 0.9 (EC50) | [1] | |||
| Telaprevir | First | NS3/4A Protease | 1a | 280 (IC50) | [2] |
| 1b | 354 (EC50) | [3] | |||
| 2a | Potent Activity | [4] | |||
| 2b | Reduced Potency | [3] | |||
| 3a | Limited Activity | [4] | |||
| 4a | Reduced Potency | [2] |
Note: IC50 (half maximal inhibitory concentration) is typically used for biochemical assays, while EC50 (half maximal effective concentration) is used for cell-based assays such as the replicon assay.
Table 2: In Vitro Resistance Profiles
| Inhibitor | Generation | Key Resistance-Associated Substitutions (RASs) | Fold Change in EC50/IC50 | Reference |
| Grazoprevir | Second | V36M (GT1a) | <2 | [3] |
| T54A (GT1b) | <2 | [3] | ||
| R155K (GT1a) | 3 | [3] | ||
| A156T (GT1a) | 100 | [3] | ||
| D168A/V (GT1a) | >100 | [3] | ||
| Telaprevir | First | V36M (GT1a) | 3-25 | [5][6] |
| T54A (GT1b) | 3-25 | [5][6] | ||
| R155K (GT1a) | 3-25 | [5][6] | ||
| A156S (GT1b) | 3-25 | [5][6] | ||
| A156T/V (GT1b) | >25 | [5][6] | ||
| V36M+R155K (GT1a) | >25 | [5][6] |
Mechanism of Action: Targeting HCV NS3/4A Protease
Both Grazoprevir and Telaprevir function by inhibiting the HCV NS3/4A serine protease.[5][7] This enzyme is crucial for the replication of the virus as it is responsible for cleaving the HCV polyprotein into individual, functional non-structural proteins (NS4A, NS4B, NS5A, and NS5B).[5][7] By blocking the active site of this protease, these inhibitors prevent the maturation of viral proteins, thereby halting the viral replication cycle.[7][8] Telaprevir is a covalent, reversible inhibitor that forms a bond with the serine residue in the active site of the protease.[8]
Experimental Protocols
The in vitro efficacy data presented in this guide are primarily derived from HCV replicon assays. This cell-based system is a cornerstone for the evaluation of anti-HCV compounds.
HCV Replicon Assay (Luciferase Reporter-Based)
1. Principle: The HCV replicon is a subgenomic RNA molecule of HCV that can autonomously replicate within a human hepatoma cell line (e.g., Huh-7).[9] These replicons are engineered to contain a reporter gene, such as firefly luciferase, in place of the viral structural proteins.[6] The level of luciferase activity directly correlates with the extent of HCV RNA replication.[6] Antiviral compounds are added to the cell culture, and their ability to inhibit viral replication is quantified by the reduction in luciferase signal.
2. Materials:
-
Huh-7 human hepatoma cells
-
HCV replicon RNA (e.g., genotype 1b with a luciferase reporter)
-
Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum)
-
Grazoprevir and Telaprevir stock solutions (in DMSO)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
3. Procedure:
- Cell Seeding: Seed Huh-7 cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.
- RNA Transfection: Transfect the HCV replicon RNA into the Huh-7 cells using a suitable method such as electroporation.
- Compound Addition: After a short incubation period (e.g., 4 hours) to allow for initial translation and replication, add serial dilutions of Grazoprevir or Telaprevir to the appropriate wells. Include a no-drug control (DMSO only).
- Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a CO2 incubator.
- Luciferase Assay: Following incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
- Data Acquisition: Measure the luminescence in each well using a luminometer.
- Data Analysis: Calculate the percent inhibition of HCV replication for each drug concentration relative to the no-drug control. Determine the EC50 value, the concentration of the drug that inhibits 50% of viral replication, by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve.
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Conclusion
The in vitro data clearly indicate that Grazoprevir represents a significant advancement over Telaprevir in the fight against Hepatitis C. Its superior potency, broader activity across multiple HCV genotypes, and higher barrier to resistance are hallmarks of the progress made in the development of direct-acting antivirals. This comparative guide, supported by detailed experimental methodologies, provides a valuable resource for the scientific community engaged in the ongoing efforts to develop even more effective and well-tolerated therapies for HCV infection.
References
- 1. hivclinic.ca [hivclinic.ca]
- 2. benchchem.com [benchchem.com]
- 3. Telaprevir alone or with peginterferon and ribavirin reduces HCV RNA in patients with chronic genotype 2 but not genotype 3 infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatitis C Viral Evolution in Genotype 1 Treatment-Naïve and Treatment-Experienced Patients Receiving Telaprevir-Based Therapy in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Phenotypic Characterization of Hepatitis C Virus NS3 Protease Variants Observed in Clinical Studies of Telaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telaprevir: a review of its use in the management of genotype 1 chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of telaprevir in patients with genotype 1 hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Grazoprevir Potassium Salt and Boceprevir: Potency, Resistance Profiles, and Methodologies
For Immediate Release
This guide provides a comprehensive comparison of the second-generation Hepatitis C Virus (HCV) NS3/4A protease inhibitor, Grazoprevir potassium salt, and the first-generation inhibitor, Boceprevir. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their activity profiles supported by experimental data and detailed methodologies.
Executive Summary
Grazoprevir, a second-generation HCV NS3/4A protease inhibitor, demonstrates significantly enhanced potency against a broader range of HCV genotypes and clinically relevant resistant variants compared to the first-generation inhibitor, Boceprevir. This guide details the biochemical and cellular activities of both compounds, outlines the experimental protocols for their evaluation, and visualizes their mechanism of action and the workflow for assessing antiviral efficacy.
Mechanism of Action
Both Grazoprevir and Boceprevir are direct-acting antiviral agents that target the HCV NS3/4A serine protease.[1][2][3][4] This viral enzyme is crucial for cleaving the HCV polyprotein into mature, functional proteins essential for viral replication.[1][2][3][4] By inhibiting this protease, both drugs disrupt the viral life cycle.
Boceprevir is a linear, peptidomimetic ketoamide that reversibly and covalently binds to the active site serine (S139) of the NS3 protease.[1][4] Grazoprevir, a macrocyclic peptidomimetic, also binds to the NS3/4A active site, but as a second-generation inhibitor, it was designed to have improved potency and a better resistance profile.[2][5]
References
- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence resonance energy transfer-based assay for characterization of hepatitis C virus NS3-4A protease activity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Grazoprevir's Resilience: A Comparative Analysis of Cross-Resistance with Other HCV Protease Inhibitors
For Immediate Release
In the landscape of direct-acting antivirals (DAAs) for Hepatitis C virus (HCV), the emergence of resistance-associated substitutions (RASs) remains a critical challenge. This guide provides a detailed comparison of Grazoprevir (B560101) (potassium salt), a second-generation NS3/4A protease inhibitor, with other key protease inhibitors, focusing on their cross-resistance profiles. The data presented herein, derived from in vitro studies, offers researchers, scientists, and drug development professionals a comprehensive overview to inform future research and clinical strategies.
Grazoprevir demonstrates a favorable resistance profile, maintaining potency against several RASs that confer resistance to first-generation protease inhibitors.[1] Its macrocyclic structure contributes to its high potency and broad genotype activity.[1][2]
Comparative Analysis of In Vitro Resistance
The following tables summarize the in vitro activity of Grazoprevir and other protease inhibitors against wild-type HCV and common NS3 RASs in genotype 1a and 1b replicons. The data is presented as fold-change in EC50 or IC50 values relative to the corresponding wild-type virus. A fold-change of >2 is generally considered indicative of reduced susceptibility.
Table 1: Fold-Change in EC50/IC50 for HCV Genotype 1a NS3/4A Protease RASs
| RAS | Grazoprevir | Simeprevir | Paritaprevir | Boceprevir (B1684563) | Telaprevir |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| V36M | - | - | - | 3-4 | 3-10 |
| T54S | 1.0 | >100 | - | 4-6 | 3-10 |
| V55A | <2 | - | - | 7-10 | - |
| Q80K | <2 | >50 | - | <2 | <2 |
| R155K | 3.3 | >500 | >100 | 10-20 | 25-50 |
| A156T/V | >100 | >500 | >100 | >120 | >100 |
| D168A/V | 47-137 | >500 | >100 | >100 | >100 |
Data synthesized from multiple in vitro studies.[3][4][5] Values represent approximate fold-changes and may vary between specific assays.
Table 2: Fold-Change in EC50/IC50 for HCV Genotype 1b NS3/4A Protease RASs
| RAS | Grazoprevir | Simeprevir | Paritaprevir | Boceprevir | Telaprevir |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| V36A/L | - | - | - | 3-5 | 3-8 |
| T54A/S | <2 | - | - | 4-8 | 3-12 |
| V55A/I | <2 | - | - | 7-11 | - |
| Q80L/R | <2 | - | - | <2 | <2 |
| R155K/Q | <2 | >100 | >50 | 8-15 | 20-40 |
| A156S/T | >50 | >200 | >50 | >100 | >80 |
| D168A/V/G | >50 | >200 | >50 | >80 | >70 |
Data synthesized from multiple in vitro studies.[3][5][6] Values represent approximate fold-changes and may vary between specific assays.
Experimental Protocols
The data presented above is primarily generated through two key experimental methodologies: HCV replicon assays and NS3/4A protease enzymatic assays.
HCV Replicon Assay
This cell-based assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication.
Principle: HCV subgenomic replicons are RNA molecules that can autonomously replicate within a human hepatoma cell line (e.g., Huh-7).[7] These replicons often contain a reporter gene, such as luciferase, allowing for the quantification of viral replication.[8]
Methodology:
-
Cell Culture: Huh-7 cells are cultured in appropriate media and seeded into multi-well plates.
-
Replicon Transfection: Cells are transfected with in vitro transcribed HCV replicon RNA containing specific RASs. Stable replicon cell lines can also be generated.
-
Compound Treatment: The cells are then treated with serial dilutions of the protease inhibitors being tested.
-
Incubation: The plates are incubated for a defined period (typically 48-72 hours) to allow for HCV RNA replication and protein expression.
-
Quantification of Replication: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luciferase luminescence).
-
Data Analysis: The EC50 (50% effective concentration) value, the concentration of the drug that inhibits 50% of viral replication, is calculated by plotting the reduction in reporter signal against the drug concentration. Fold-change in resistance is calculated by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon.
NS3/4A Protease Enzymatic Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HCV NS3/4A protease.
Principle: A recombinant HCV NS3/4A protease enzyme is used to cleave a synthetic substrate that mimics a natural cleavage site in the HCV polyprotein. This cleavage event generates a detectable signal (e.g., fluorescence).
Methodology:
-
Reagents: A purified recombinant NS3/4A protease and a synthetic substrate (often a FRET-based peptide) are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The protease enzyme is pre-incubated with various concentrations of the test compounds (e.g., Grazoprevir).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the synthetic substrate.
-
Signal Detection: The reaction progress is monitored by measuring the increase in signal (e.g., fluorescence) over time using a microplate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The IC50 (50% inhibitory concentration) value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the reaction rate against the inhibitor concentration.
Visualizing the Resistance Analysis Workflow and Mechanism
The following diagrams illustrate the experimental workflow for cross-resistance analysis and the mechanism of NS3/4A protease inhibition.
References
- 1. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of hepatitis C virus resistance to grazoprevir reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of resistance to the protease inhibitor boceprevir in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. natap.org [natap.org]
- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Grazoprevir Potassium Salt: A Comparative Analysis of Antiviral Activity in Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of Grazoprevir potassium salt, a potent second-generation inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. While direct comparative studies in primary human hepatocytes are limited in publicly available literature, this document synthesizes available data from in vitro replicon systems and outlines the established methodologies for evaluating antiviral compounds in the most physiologically relevant cell culture models.
Performance Comparison of HCV NS3/4A Protease Inhibitors
The antiviral potency of Grazoprevir and its alternatives is typically evaluated using HCV replicon systems in human hepatoma cell lines, such as Huh-7. These systems contain a subgenomic or full-length HCV RNA that replicates autonomously, allowing for the measurement of a drug's ability to inhibit viral replication. The 50% effective concentration (EC50) is a standard metric for this assessment, representing the drug concentration at which 50% of viral replication is inhibited.
| Antiviral Agent | Class | HCV Genotype | EC50 (in vitro replicon systems) | Key Findings in Replicon Systems |
| Grazoprevir | NS3/4A Protease Inhibitor (Second Generation) | Genotype 1a | 0.4 nM - 0.8 nM[1] | Grazoprevir demonstrates potent activity against HCV genotypes 1a, 1b, and 4.[2] |
| Genotype 1b | 0.3 nM - 0.5 nM[1] | |||
| Genotype 4 | ~0.3 nM | |||
| Simeprevir | NS3/4A Protease Inhibitor (Second Generation) | Genotype 1b | 15 µM | Effective against a range of HCV genotypes.[3] |
| Paritaprevir | NS3/4A Protease Inhibitor (Second Generation) | Genotype 1b | 22 µM | A component of combination therapies for HCV.[3] |
| Boceprevir | NS3/4A Protease Inhibitor (First Generation) | Genotype 1b | ~40 µM | One of the first-generation direct-acting antivirals approved for HCV.[3] |
| Telaprevir | NS3/4A Protease Inhibitor (First Generation) | Genotype 1b | ~40 µM | Another first-generation NS3/4A inhibitor.[3] |
Note: The provided EC50 values are derived from studies using HCV replicon systems in hepatoma cell lines. While these are valuable for initial screening, they may not fully recapitulate the complex intracellular environment of primary human hepatocytes.
Experimental Protocols
Antiviral Activity Assay in Primary Human Hepatocytes (General Protocol)
This protocol describes a general method for assessing the antiviral activity of compounds like Grazoprevir in primary human hepatocytes.
a. Cell Culture and Infection:
-
Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates.
-
Cells are allowed to attach and form a monolayer for 24-48 hours.
-
Hepatocytes are then infected with a cell culture-adapted HCV strain (e.g., JFH-1) at a specific multiplicity of infection (MOI).
b. Compound Treatment:
-
Following infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) and control compounds.
-
The cells are incubated for a defined period, typically 48 to 72 hours, to allow for viral replication and the antiviral effect of the compound to manifest.
c. Quantification of HCV Replication:
-
Quantitative RT-PCR (qRT-PCR): Total RNA is extracted from the hepatocytes, and the level of HCV RNA is quantified using qRT-PCR. This is the most common method to directly measure viral replication.
-
Immunofluorescence Staining: Cells can be fixed and stained with antibodies against HCV proteins (e.g., NS3 or NS5A) to visualize and quantify the percentage of infected cells.
-
Luciferase Reporter Assay: If a reporter virus expressing luciferase is used, the level of viral replication can be determined by measuring luciferase activity in cell lysates.
d. Data Analysis:
-
The percentage of inhibition of HCV replication is calculated for each compound concentration relative to the untreated control.
-
The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cytotoxicity Assay in Primary Human Hepatocytes
It is crucial to assess the cytotoxicity of an antiviral compound to ensure that the observed reduction in viral replication is not due to cell death.
a. Cell Treatment:
-
Primary human hepatocytes are seeded in multi-well plates and treated with the same concentrations of the test compound as in the antiviral assay.
-
Cells are incubated for the same duration (e.g., 48-72 hours).
b. Viability Assessment:
-
Resazurin (B115843) Reduction Assay (e.g., alamarBlue™): The metabolic activity of the cells is measured by the reduction of resazurin to the fluorescent resorufin.
-
ATP Content Assay (e.g., CellTiter-Glo®): The amount of ATP, which correlates with cell viability, is quantified using a luciferase-based assay.
-
LDH Release Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of membrane damage and cell death, is measured.
c. Data Analysis:
-
The percentage of cytotoxicity is calculated for each compound concentration relative to the control-treated cells.
-
The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
-
The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile of the compound.
Mechanism of Action and Signaling Pathway
Grazoprevir is a direct-acting antiviral that targets and inhibits the HCV NS3/4A serine protease.[2] This viral enzyme is essential for the cleavage of the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are required for viral replication.[2] By blocking this proteolytic activity, Grazoprevir prevents the formation of the viral replication complex, thereby halting the propagation of the virus.
Furthermore, the NS3/4A protease is known to cleave and inactivate key host proteins involved in the innate immune response, such as MAVS (Mitochondrial Antiviral-Signaling protein) and TRIF (TIR-domain-containing adapter-inducing interferon-β). This cleavage disrupts the signaling pathways that lead to the production of type I interferons and other antiviral cytokines. By inhibiting the NS3/4A protease, Grazoprevir not only directly blocks viral replication but may also help restore the host's innate antiviral defenses.
Caption: Mechanism of Action of Grazoprevir in HCV-infected Hepatocytes.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the antiviral efficacy of a compound in primary human hepatocytes.
Caption: Workflow for Antiviral Efficacy Testing in Primary Human Hepatocytes.
References
A Head-to-Head Comparison of HCV NS3/4A Protease Inhibitors: Grazoprevir, Simeprevir, and Paritaprevir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of three key second-generation Hepatitis C Virus (HCV) NS3/4A protease inhibitors: Grazoprevir, Simeprevir, and Paritaprevir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of antiviral therapies. By presenting objective performance data, detailed experimental methodologies, and visual representations of key biological and experimental processes, this guide aims to facilitate a deeper understanding of the subtle yet significant differences between these antiviral agents.
Executive Summary
Grazoprevir, Simeprevir, and Paritaprevir are all direct-acting antiviral agents (DAAs) that target the HCV NS3/4A protease, a serine protease essential for viral replication. By inhibiting this enzyme, these drugs prevent the cleavage of the HCV polyprotein into mature viral proteins, thereby halting the viral life cycle.[1] While sharing a common mechanism of action, these three inhibitors exhibit distinct profiles in terms of their in vitro antiviral activity, pharmacokinetic properties, resistance profiles, and clinical efficacy. This guide will delve into these differences, supported by experimental data, to provide a clear comparative analysis.
Mechanism of Action: Targeting the HCV NS3/4A Protease
The HCV lifecycle begins with the virus binding to receptors on the surface of hepatocytes, followed by entry and uncoating of the viral RNA genome into the cytoplasm. This positive-sense single-stranded RNA is then translated by the host cell machinery into a single large polyprotein. The viral NS3/4A protease is responsible for cleaving this polyprotein at specific sites to release individual non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for forming the viral replication complex. Grazoprevir, Simeprevir, and Paritaprevir are competitive, reversible inhibitors that bind to the active site of the NS3/4A protease, blocking its function and thus preventing viral replication.[1]
Comparative In Vitro Antiviral Activity
The in vitro potency of these inhibitors is a critical determinant of their clinical potential. This is typically measured by the half-maximal effective concentration (EC50) in cell-based HCV replicon systems and the inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) in enzymatic assays.
| Parameter | Grazoprevir | Simeprevir | Paritaprevir |
| HCV Genotype 1a (EC50, nM) | 0.9 (EC90)[2][3] | 0.9 (FC vs GT1b)[4][5] | ~1.0 |
| HCV Genotype 1b (EC50, nM) | 0.4[2] | 0.4[4][5] | ~0.2 |
| HCV Genotype 4a (EC50, nM) | 0.7[6] | Data not directly comparable | Data not directly comparable |
| NS3/4A Protease (Ki, nM) | ~0.01 | ~0.4 | ~0.02 |
Table 1: Comparative In Vitro Antiviral Activity. Values are approximate and compiled from various sources for comparison. EC50 values represent the concentration required to inhibit 50% of viral replication in cell culture, while Ki values represent the inhibition constant for the NS3/4A protease enzyme. FC denotes fold change.
Grazoprevir demonstrates potent activity against a broad range of genotypes, including genotypes 1a, 1b, and 4.[2][6] Simeprevir is also highly active against genotypes 1a and 1b.[4][5] Paritaprevir shows potent activity against genotypes 1a and 1b.
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of these drugs, including their absorption, distribution, metabolism, and excretion, significantly influence their dosing frequency and potential for drug-drug interactions.
| Parameter | Grazoprevir | Simeprevir | Paritaprevir |
| Tmax (hours) | ~2 | ~4-6 | ~4.7 (with Ritonavir)[7] |
| Protein Binding | >99.8% | >99.9% | >98.6% |
| Metabolism | Primarily CYP3A4 | Primarily CYP3A4 | Primarily CYP3A4[7] |
| Elimination Half-life (hours) | ~31 | ~10-13 (healthy), ~41 (HCV patients) | ~5.5 (with Ritonavir) |
| Booster Required | No | No | Yes (Ritonavir)[7] |
Table 2: Comparative Pharmacokinetic Parameters. Values are approximate and may vary depending on the patient population and co-administered drugs.
Paritaprevir requires co-administration with a pharmacokinetic enhancer, ritonavir, to increase its plasma concentrations and prolong its half-life, allowing for once-daily dosing.[7] Grazoprevir and Simeprevir do not require a booster. All three drugs are primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system, indicating a potential for drug-drug interactions with inhibitors or inducers of this enzyme.[7][8]
Resistance Profiles and Cross-Resistance
The emergence of drug resistance is a significant challenge in antiviral therapy. Resistance to NS3/4A protease inhibitors is primarily associated with amino acid substitutions in the NS3 region of the HCV genome.
| Resistance-Associated Substitution (RAS) | Grazoprevir (Fold Change in EC50) | Simeprevir (Fold Change in EC50) | Paritaprevir (Fold Change in EC50) |
| Q80K (GT1a) | Low | 11[4][5] | Low |
| R155K (GT1a) | Moderate | High | High |
| D168A/V (GT1a) | 137 / 47[6] | High | High |
Table 3: Comparative Resistance Profiles. Fold change represents the increase in EC50 required to inhibit the mutant virus compared to the wild-type virus. "Low," "Moderate," and "High" are qualitative descriptors based on reported data.
The Q80K polymorphism, which is naturally present in a subset of patients with HCV genotype 1a, significantly reduces the in vitro activity of Simeprevir.[9][10] Grazoprevir and Paritaprevir are less affected by this particular substitution.[2][11] However, substitutions at positions R155 and D168 can confer resistance to all three inhibitors, although the magnitude of this resistance can vary.[6][12][13] Cross-resistance among these agents is a concern, as a mutation that confers resistance to one may also reduce the efficacy of the others.[13]
Clinical Efficacy: Sustained Virologic Response (SVR)
The ultimate measure of an antiviral drug's effectiveness is its ability to achieve a sustained virologic response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the completion of therapy, which is considered a cure.
| Clinical Trial / Regimen | Patient Population (Genotype 1) | SVR12 Rate |
| Grazoprevir (with Elbasvir) | Treatment-naïve & experienced | 92-100% |
| Simeprevir (with Sofosbuvir) | Treatment-naïve & experienced | ~91-95%[14] |
| Paritaprevir/r-ombitasvir + dasabuvir | Treatment-naïve & experienced | 95-100% |
Table 4: Comparative Clinical Efficacy (SVR12 Rates). SVR rates are from various clinical trials and are not from direct head-to-head comparisons of all three drugs. Regimens and patient populations can vary between trials.
All three protease inhibitors, when used in combination with other direct-acting antivirals, have demonstrated high SVR rates in patients with HCV genotype 1 infection, including those who were previously difficult to treat.[9] The choice of regimen often depends on the specific HCV genotype and subtype, prior treatment history, and the presence of cirrhosis or co-morbidities.
Experimental Protocols
HCV Replicon Assay
The HCV replicon assay is a cell-based system used to evaluate the in vitro antiviral activity of compounds.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) are cultured under standard conditions.
-
Replicon Transfection: Cells are transfected with an HCV subgenomic replicon RNA. This RNA contains the HCV non-structural proteins necessary for replication and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).
-
Selection (for stable replicons): If a selectable marker is used, the cells are treated with a selection agent (e.g., G418) to select for cells that are successfully replicating the HCV RNA.
-
Drug Treatment: Replicon-containing cells are seeded into multi-well plates and treated with serial dilutions of the test compounds (Grazoprevir, Simeprevir, or Paritaprevir).
-
Incubation: The treated cells are incubated for a period of time (typically 48-72 hours) to allow for viral replication and the drug to exert its effect.
-
Quantification: The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase) or by quantifying HCV RNA levels using quantitative real-time PCR (qRT-PCR).
-
EC50 Determination: The concentration of the drug that inhibits 50% of HCV replication (EC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
NS3/4A Protease Enzymatic Assay
This in vitro assay directly measures the inhibitory activity of compounds on the purified HCV NS3/4A protease enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HCV NS3/4A protease and a synthetic peptide substrate containing a cleavage site for the protease are prepared. The substrate is typically labeled with a fluorophore and a quencher.
-
Reaction Mixture: The assay is performed in a multi-well plate. The reaction mixture contains the NS3/4A protease, the test compound at various concentrations, and a suitable buffer.
-
Initiation of Reaction: The reaction is initiated by adding the fluorogenic substrate to the wells.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period.
-
Signal Detection: In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The fluorescence intensity is measured using a plate reader.
-
IC50 Determination: The concentration of the inhibitor that reduces the protease activity by 50% (IC50) is determined by plotting the percentage of inhibition (calculated from the fluorescence signal) against the inhibitor concentration.
Logical Relationships and Key Differentiators
Conclusion
Grazoprevir, Simeprevir, and Paritaprevir are all highly effective inhibitors of the HCV NS3/4A protease that have significantly advanced the treatment of chronic hepatitis C. While they share a common mechanism of action, they differ in their pharmacokinetic profiles, with Paritaprevir requiring a booster. Their resistance profiles also vary, most notably in their susceptibility to the Q80K polymorphism. Grazoprevir has shown a broader genotypic activity in vitro. The choice of a specific NS3/4A protease inhibitor for clinical use is typically part of a combination regimen and is guided by the patient's HCV genotype, prior treatment history, presence of resistance-associated substitutions, and potential for drug-drug interactions. This comparative guide provides a foundational understanding of the key characteristics of these important antiviral agents for the research and drug development community.
References
- 1. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Simeprevir against Hepatitis C Virus Genotype 1 Clinical Isolates and Its Correlation with NS3 Sequence and Site-Directed Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Simeprevir against Hepatitis C Virus Genotype 1 Clinical Isolates and Its Correlation with NS3 Sequence and Site-Directed Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatitis C virus protease inhibitor-resistance mutations: Our experience and review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics of Paritaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Interactions between the Hepatitis C Virus Inhibitors Elbasvir and Grazoprevir and HIV Protease Inhibitors Ritonavir, Atazanavir, Lopinavir, and Darunavir in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simeprevir | Johns Hopkins HIV Guide [hopkinsguides.com]
- 10. natap.org [natap.org]
- 11. Risk Assessment of Hepatitis C Virus Resistance to Ns3/4a Protease Inhibitors (Pis) [eajbsc.journals.ekb.eg]
- 12. natap.org [natap.org]
- 13. natap.org [natap.org]
- 14. iris.unimo.it [iris.unimo.it]
Grazoprevir Potassium Salt: A New Generation's Answer to First-Generation Protease Inhibitor-Resistant HCV
A detailed comparison of Grazoprevir's efficacy and resistance profile against first-generation NS3/4A protease inhibitors for the treatment of Hepatitis C virus (HCV).
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection. First-generation NS3/4A protease inhibitors, such as telaprevir (B1684684) and boceprevir (B1684563), marked a significant advancement over previous interferon-based therapies. However, their efficacy is often compromised by the rapid selection of resistance-associated substitutions (RASs) in the HCV genome. This guide provides a comprehensive comparison of the second-generation NS3/4A protease inhibitor, Grazoprevir (as potassium salt), with its first-generation predecessors, focusing on its enhanced efficacy against resistant HCV variants.
Superior Efficacy of Grazoprevir Against Resistant HCV
Grazoprevir demonstrates potent antiviral activity against wild-type HCV and, critically, maintains its efficacy against many of the common RASs that confer resistance to first-generation protease inhibitors.[1] In vitro studies have consistently shown that Grazoprevir has a higher barrier to resistance and a more favorable resistance profile compared to telaprevir and boceprevir.
In Vitro Susceptibility Profile
The following table summarizes the in vitro activity of Grazoprevir compared to first-generation protease inhibitors against common NS3 RASs. The data is presented as fold-change in 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) compared to wild-type virus. A lower fold-change indicates better efficacy against the resistant mutant.
| NS3 Mutation | Grazoprevir Fold-Change in EC50/IC50 | Telaprevir Fold-Change in EC50/IC50 | Boceprevir Fold-Change in EC50/IC50 |
| V36M/A/L | <3[2] | Low to Medium Resistance (3.8-17.7)[3][4] | Low Resistance (3.8-5.5)[3][4] |
| T54A/S | <3[2] | Low to Medium Resistance (3.8-17.7)[3][4] | Low Resistance (3.8-5.5)[3][4] |
| V55A | - | - | Medium Resistance (6.8-17.7)[3][4] |
| R155K | Low Impact[5] | High Resistance[6] | Medium Resistance (6.8-17.7)[3][4] |
| A156S/T/V | High Resistance (for A156T)[1] | High Resistance[6] | High Resistance (>120 for A156T)[3][4] |
| D168A/V | Medium to High Resistance[1] | High Resistance[1] | High Resistance[1] |
| V170A | - | - | Medium Resistance (6.8-17.7)[3][4] |
Clinical Efficacy in Treatment-Experienced Patients
Clinical trials have substantiated the in vitro findings, demonstrating high sustained virologic response (SVR) rates with Grazoprevir-based regimens in patients who have previously failed treatment with first-generation protease inhibitors. The C-SALVAGE study, a phase II clinical trial, evaluated the efficacy of Grazoprevir (in combination with elbasvir) and ribavirin (B1680618) in patients with HCV genotype 1 infection who had previously failed therapy with boceprevir, telaprevir, or simeprevir. The study reported an overall SVR12 rate of 96%.[7]
Mechanism of Action: How Grazoprevir Overcomes Resistance
Grazoprevir is a potent and specific inhibitor of the HCV NS3/4A protease, an enzyme essential for viral replication.[8] It binds to the active site of the protease, preventing the cleavage of the HCV polyprotein into mature viral proteins.
Caption: Mechanism of HCV replication and protease inhibitor action.
The structural design of Grazoprevir allows it to maintain a strong interaction with the NS3/4A protease active site, even in the presence of mutations that sterically hinder the binding of first-generation inhibitors.[1] This resilience to common RASs is a key factor in its improved clinical efficacy in resistant populations.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the efficacy of HCV protease inhibitors.
HCV Replicon Assay
This cell-based assay is used to determine the antiviral activity of a compound by measuring the inhibition of HCV RNA replication.
Caption: Workflow for a typical HCV replicon assay.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are cultured in appropriate media. These replicons often contain a reporter gene (e.g., luciferase) for ease of quantification.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., Grazoprevir, telaprevir, boceprevir).
-
Incubation: The treated cells are incubated for a defined period (typically 48-72 hours) to allow for HCV replication and the antiviral effect of the compound to manifest.
-
Quantification of HCV Replication:
-
qRT-PCR: Total cellular RNA is extracted, and HCV RNA levels are quantified using real-time reverse transcription-polymerase chain reaction (qRT-PCR).
-
Reporter Gene Assay: If a reporter replicon is used, the activity of the reporter enzyme (e.g., luciferase) is measured, which correlates with the level of HCV replication.
-
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication, is calculated by plotting the percentage of inhibition against the drug concentration.
NS3/4A Protease Activity Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HCV NS3/4A protease.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing a buffered solution, a recombinant purified NS3/4A protease enzyme, and a fluorogenic substrate.
-
Compound Addition: Serial dilutions of the test compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C).
-
Fluorescence Measurement: The NS3/4A protease cleaves the substrate, releasing a fluorescent molecule. The increase in fluorescence over time is measured using a fluorometer.
-
Data Analysis: The rate of the enzymatic reaction is determined, and the 50% inhibitory concentration (IC50) is calculated.
Conclusion
Grazoprevir potassium salt represents a significant advancement in the treatment of HCV, particularly for patients harboring viral strains resistant to first-generation protease inhibitors. Its robust in vitro activity against a wide range of clinically relevant RASs translates into high SVR rates in treatment-experienced populations. The favorable resistance profile of Grazoprevir, a hallmark of second-generation DAAs, underscores the importance of continued drug development to address the challenges of antiviral resistance. This guide provides researchers and clinicians with a comparative overview to inform both research directions and clinical decision-making in the management of HCV infection.
References
- 1. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. natap.org [natap.org]
- 4. Characterization of resistance to the protease inhibitor boceprevir in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iasusa.org [iasusa.org]
- 6. iasusa.org [iasusa.org]
- 7. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
Grazoprevir's In Vitro Resistance Profile: A Comparative Analysis Against Other HCV NS3/4A Protease Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro resistance profile of Grazoprevir (B560101) potassium salt against other leading Hepatitis C Virus (HCV) NS3/4A protease inhibitors. The information is supported by experimental data to aid in understanding the nuances of drug resistance in HCV treatment.
Grazoprevir, a second-generation NS3/4A protease inhibitor, has demonstrated a favorable resistance profile compared to earlier agents in its class.[1] Its macrocyclic structure contributes to its potent, pan-genotypic activity and its ability to maintain activity against certain resistance-associated substitutions (RASs) that confer resistance to first-generation inhibitors.[1] This guide delves into the specifics of Grazoprevir's performance against key RASs in comparison to other widely used NS3/4A inhibitors: Glecaprevir (B607649), Voxilaprevir, and Paritaprevir.
Comparative Analysis of In Vitro Resistance
The emergence of RASs in the HCV NS3/4A protease is a primary mechanism of resistance to direct-acting antivirals (DAAs). The following tables summarize the in vitro activity of Grazoprevir and its comparators against common RASs in HCV genotypes 1a and 1b, presented as fold changes in the half-maximal effective concentration (EC50) compared to the wild-type virus.
Data Presentation:
It is important to note that direct cross-study comparisons of EC50 fold changes should be interpreted with caution due to variations in experimental conditions, such as the replicon systems, cell lines, and specific assays used. The data presented here are synthesized from multiple sources to provide a comprehensive overview.
Table 1: In Vitro Activity (EC50 Fold Change) of NS3/4A Protease Inhibitors Against Common RASs in HCV Genotype 1a
| RAS | Grazoprevir | Glecaprevir | Voxilaprevir | Paritaprevir (ABT-450) |
| Wild Type | 1.0 | 1.0 | 1.0 | 1.0 |
| V36M | 0.8 | - | - | - |
| T54S | - | - | - | - |
| Y56H | 14 | - | - | - |
| Q80K | <2 | <2 | <2 | <2 |
| R155K | 3.3 | <2 | >100 | 37 |
| A156G | 4.3 | - | - | - |
| A156T | >100 | >100 | >100 | >100 |
| A156V | >100 | >100 | >100 | >100 |
| D168A | 73 | >100 | >100 | >100 |
| D168E | >100 | >100 | >100 | >100 |
| D168G | - | - | - | - |
| D168N | - | - | - | - |
| D168V | 47 | >100 | >100 | 96 |
| D168Y | - | - | - | 219 |
| I170V | 2.6 | - | - | - |
Data synthesized from multiple sources.[1][2][3][4] "-" indicates data not available.
Table 2: In Vitro Activity (EC50 Fold Change) of NS3/4A Protease Inhibitors Against Common RASs in HCV Genotype 1b
| RAS | Grazoprevir | Glecaprevir | Voxilaprevir | Paritaprevir (ABT-450) |
| Wild Type | 1.0 | 1.0 | 1.0 | 1.0 |
| Y56F | - | - | - | - |
| Q80K | <2 | <2 | <2 | <2 |
| A156T | >100 | >100 | >100 | >100 |
| A156V | >100 | >100 | >100 | >100 |
| D168A | >100 | >100 | >100 | >100 |
| D168G | - | - | - | - |
| D168V | >100 | >100 | >100 | 159 |
| D168Y | - | - | - | 337 |
Data synthesized from multiple sources.[1][2][3][4] "-" indicates data not available.
Experimental Protocols
The determination of in vitro resistance profiles for HCV inhibitors predominantly relies on the use of HCV replicon assays. These cell-based systems allow for the autonomous replication of HCV RNA within a human hepatoma cell line, providing a robust platform to assess the efficacy of antiviral compounds.
HCV Replicon Assay for Drug Resistance Testing (Illustrative Protocol)
This protocol outlines the general steps involved in performing an HCV replicon assay to determine the EC50 of an antiviral compound against wild-type and RAS-containing replicons.
1. Cell Culture and Maintenance:
- Huh-7 cells or their derivatives (e.g., Huh-7.5) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Replicon RNA Transcription and Transfection:
- Plasmids containing the HCV replicon genome (either wild-type or engineered with specific RASs) are linearized.
- In vitro transcription is performed using a T7 RNA polymerase kit to generate replicon RNA.
- Huh-7 cells are harvested and electroporated with the in vitro-transcribed replicon RNA.
3. Selection of Stable Replicon Cell Lines:
- Transfected cells are plated and cultured in media containing G418 (neomycin). Only cells that have successfully taken up and are replicating the replicon RNA (which carries a neomycin resistance gene) will survive.
- G418-resistant colonies are isolated, expanded, and screened for HCV RNA levels to select stable cell lines with consistent replicon replication.
4. Drug Susceptibility Assay:
- Stable replicon cells are seeded in 96-well plates.
- The following day, the culture medium is replaced with medium containing serial dilutions of the antiviral compound (e.g., Grazoprevir). A no-drug control is included.
- Cells are incubated for a defined period (e.g., 72 hours).
5. Quantification of HCV RNA Replication:
- Total cellular RNA is extracted from the cells.
- HCV RNA levels are quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay targeting a conserved region of the HCV genome.
- Alternatively, replicons containing a reporter gene (e.g., luciferase) can be used, where replication levels are determined by measuring reporter activity.
6. Data Analysis:
- The percentage of inhibition of HCV RNA replication at each drug concentration is calculated relative to the no-drug control.
- The EC50 value, which is the drug concentration required to inhibit 50% of HCV RNA replication, is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
- The fold change in EC50 for a RAS-containing replicon is calculated by dividing its EC50 value by the EC50 value of the wild-type replicon.
Mandatory Visualizations
HCV Replication and the Role of NS3/4A Protease
Caption: HCV Replication Cycle and the Target of NS3/4A Protease Inhibitors.
Experimental Workflow for In Vitro HCV Resistance Testing
Caption: Workflow for HCV In Vitro Resistance Profiling using Replicon Assays.
References
- 1. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hcvguidelines.org [hcvguidelines.org]
- 3. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Grazoprevir with NS5A Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic potential of Grazoprevir (B560101), a potent Hepatitis C Virus (HCV) NS3/4A protease inhibitor, when combined with various NS5A inhibitors. The following sections present a comparative overview of their in vitro efficacy, detailed experimental protocols for assessing synergy, and an examination of resistance profiles to inform future drug development strategies.
Mechanism of Action: A Dual-Pronged Attack on HCV Replication
Successful antiviral therapy for HCV relies on targeting multiple stages of the viral life cycle to achieve a sustained virologic response (SVR) and prevent the emergence of drug resistance. The combination of Grazoprevir and NS5A inhibitors exemplifies this strategy by disrupting two critical viral proteins.
Grazoprevir , a second-generation NS3/4A protease inhibitor, targets the viral enzyme complex essential for cleaving the HCV polyprotein into mature, functional proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[1][2][3] By inhibiting this process, Grazoprevir effectively halts viral replication.
NS5A inhibitors , on the other hand, target the non-structural protein 5A, a multifunctional phosphoprotein crucial for both HCV RNA replication and the assembly of new virus particles.[4] While its exact mechanism is multifaceted and not entirely understood, NS5A inhibitors are known to disrupt the formation of the membranous web, the site of viral replication, and impair virion assembly.[4]
The distinct mechanisms of action of these two drug classes provide a strong rationale for their combined use, aiming for a synergistic or additive antiviral effect and a higher barrier to resistance.
Figure 1. Mechanism of Action of Grazoprevir and NS5A Inhibitors in the HCV Life Cycle.
Comparative In Vitro Efficacy
The following tables summarize the 50% effective concentration (EC50) values for Grazoprevir and various NS5A inhibitors against different HCV genotypes in replicon assays. Lower EC50 values indicate higher antiviral potency.
Table 1: In Vitro Activity of Grazoprevir Against HCV Genotypes
| HCV Genotype/Replicon | EC50 (nM) | Reference(s) |
| Genotype 1a | 0.4 | [2] |
| Genotype 1b | 0.5 | [5] |
| Genotype 2a | 2.3 | [1] |
| Genotype 3a | 35.0 | [1] |
| Genotype 4a | 0.7 | [6] |
| Genotype 5a | 6.6 | [1] |
| Genotype 6a | 0.2 | [1] |
Table 2: Comparative In Vitro Activity of NS5A Inhibitors Against HCV Genotypes
| NS5A Inhibitor | HCV Genotype/Replicon | EC50 (pM) | Reference(s) |
| Elbasvir | Genotype 1a | 4 | [7] |
| Genotype 1b | 2 | [7] | |
| Genotype 2a | 5 | [7] | |
| Genotype 3a | 9 | [7] | |
| Genotype 4a | 0.2 | [6] | |
| Genotype 5a | 0.4 | [7] | |
| Genotype 6a | 1 | [7] | |
| Daclatasvir | Genotype 1a | 50 | [8] |
| Genotype 1b | 9 | [8] | |
| Genotype 3a | 120 - 870 | [9] | |
| Genotype 4a | 12 | [8] | |
| Ledipasvir | Genotype 1a | 31 | [3] |
| Genotype 1b | 4 | [3] | |
| Genotype 4a | 390 | [3] | |
| Genotype 5a | 150 | [3] | |
| Pibrentasvir | Genotype 1a | 1.4 | [10] |
| Genotype 1b | 2.1 | [10] | |
| Genotype 2a | 2.2 | [10] | |
| Genotype 3a | 2.0 | [10] | |
| Genotype 4a | 1.9 | [10] | |
| Genotype 5a | 5.0 | [10] | |
| Genotype 6a | 3.2 | [10] |
Synergistic Potential: In Vitro Combination Studies
The synergistic, additive, or antagonistic effects of combining Grazoprevir with NS5A inhibitors are quantified using methods such as the Chou-Talalay Combination Index (CI) and MacSynergy II analysis. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Grazoprevir and Elbasvir:
In vitro studies using HCV genotype 1a replicon cells have demonstrated that the combination of Grazoprevir and Elbasvir has an additive to synergistic effect in inhibiting HCV RNA replication.[4][11] This combination has also been shown to have a high barrier to resistance, with a 10-fold multiple of the EC90 values of the combination suppressing the emergence of resistant colonies, compared to a 100-fold multiple for the individual agents.[4][11]
Grazoprevir with Other NS5A Inhibitors:
While extensive clinical and in vitro data are available for the Grazoprevir/Elbasvir combination, direct in vitro synergy studies of Grazoprevir with Daclatasvir, Ledipasvir, or Pibrentasvir are less prevalent in the public domain. However, based on their potent, pangenotypic activity profiles, a strong potential for at least an additive effect can be inferred. Pibrentasvir, in particular, demonstrates potent activity against common NS5A resistance-associated substitutions (RASs) that affect other NS5A inhibitors, making it a promising candidate for combination therapies.[10]
Experimental Protocols
HCV Replicon Assay (Transient Luciferase-Based)
This assay is used to determine the in vitro antiviral activity of compounds by measuring the inhibition of HCV RNA replication.
Materials:
-
Huh-7 cells (or other highly permissive cell lines)
-
In vitro transcribed HCV replicon RNA containing a luciferase reporter gene (e.g., Firefly or Renilla luciferase)
-
Electroporation apparatus
-
Cell culture medium (DMEM supplemented with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds (Grazoprevir and NS5A inhibitors)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Preparation: Culture Huh-7 cells to 70-80% confluency. On the day of the experiment, harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend in a suitable electroporation buffer.
-
Electroporation: Mix the cell suspension with the in vitro transcribed HCV replicon RNA. Transfer the mixture to an electroporation cuvette and deliver an electrical pulse according to optimized parameters for the specific cell line and electroporator.
-
Cell Seeding: Immediately after electroporation, dilute the cells in pre-warmed cell culture medium and seed into 96-well plates at a predetermined density.
-
Compound Addition: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the appropriate wells of the 96-well plate containing the transfected cells. Include a no-drug control (vehicle only) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percent inhibition of HCV replication for each compound concentration relative to the no-drug control. Determine the EC50 value (the concentration of the compound that inhibits 50% of HCV replication) by fitting the dose-response data to a four-parameter logistic curve.
Figure 2. Experimental Workflow for the HCV Replicon Assay.
Synergy Analysis: Chou-Talalay Combination Index (CI) Method
This method provides a quantitative measure of the interaction between two drugs.
Procedure:
-
Experimental Design: Design a checkerboard dilution matrix of the two drugs (Grazoprevir and an NS5A inhibitor). This involves testing a range of concentrations of each drug alone and in combination.
-
Data Acquisition: Perform the HCV replicon assay as described above with the drug combination matrix.
-
Dose-Effect Curves: For each drug alone, determine the dose-effect relationship and calculate the parameters Dm (the dose required for 50% effect, i.e., EC50) and m (the slope of the dose-effect curve).
-
Combination Index Calculation: For each combination data point, calculate the Combination Index (CI) using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect.
-
-
Interpretation:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Specialized software like CompuSyn can be used to automate these calculations and generate Fa-CI plots (Fraction affected vs. CI) and isobolograms for a comprehensive analysis of synergy at different effect levels.
-
Resistance-Associated Substitution (RAS) Analysis
This protocol outlines the steps to identify mutations in the HCV NS3/4A and NS5A regions that may confer resistance to the antiviral agents.
Materials:
-
Viral RNA extracted from replicon cells or patient plasma
-
Reverse transcriptase and PCR reagents
-
Primers specific for the NS3/4A and NS5A regions of the HCV genome
-
DNA purification kit
-
Sanger sequencing reagents and equipment
Procedure:
-
RNA Extraction: Isolate viral RNA from the sample using a commercial RNA extraction kit.
-
Reverse Transcription and PCR (RT-PCR): Synthesize complementary DNA (cDNA) from the viral RNA using reverse transcriptase. Amplify the NS3/4A and NS5A target regions from the cDNA using specific primers in a PCR reaction. A nested PCR approach may be used to increase sensitivity and specificity.[11]
-
PCR Product Purification: Purify the amplified DNA fragments to remove primers, dNTPs, and other reaction components.
-
Sanger Sequencing: Perform Sanger sequencing of the purified PCR products using the same or internal sequencing primers.
-
Sequence Analysis: Align the obtained nucleotide sequences with a wild-type reference sequence of the corresponding HCV genotype. Identify any amino acid substitutions by comparing the translated sequences. These substitutions are potential RASs.
-
Phenotypic Characterization: To confirm that an identified substitution confers resistance, it can be introduced into a wild-type replicon construct via site-directed mutagenesis. The antiviral susceptibility of the mutant replicon is then tested using the HCV replicon assay and compared to the wild-type.
Resistance Profiles and Overcoming Resistance
The emergence of RASs is a major challenge in antiviral therapy. Combining drugs with different resistance profiles can help prevent treatment failure.
Table 3: Key Resistance-Associated Substitutions
| Drug Class | Target | Key RAS Positions | Impact on Susceptibility | Reference(s) |
| NS3/4A Inhibitors (Grazoprevir) | NS3 Protease | Q80, Y56, R155, A156, D168 | Grazoprevir retains activity against some RASs that affect first-generation protease inhibitors (e.g., Q80K). However, substitutions at positions 156 and 168 can reduce its potency. | [2][12] |
| NS5A Inhibitors | NS5A | M28, Q30, L31, H58, Y93 | The impact of NS5A RASs varies significantly between different NS5A inhibitors and HCV genotypes. Pibrentasvir has shown activity against many RASs that confer resistance to other NS5A inhibitors. | [10][13] |
The combination of Grazoprevir and an NS5A inhibitor presents a high genetic barrier to the development of resistance.[4] A virus would need to acquire mutations in both the NS3/4A and NS5A genes to escape the effects of both drugs, which is a much less probable event than acquiring a single mutation. Furthermore, there is generally no cross-resistance between the two drug classes; RASs that confer resistance to Grazoprevir do not affect the activity of NS5A inhibitors, and vice versa.[4][11]
Conclusion
The combination of the NS3/4A protease inhibitor Grazoprevir with an NS5A inhibitor represents a highly effective strategy for the treatment of chronic HCV infection. The available in vitro data, particularly for the Grazoprevir/Elbasvir combination, demonstrate additive to synergistic antiviral activity and a high barrier to resistance. While direct comparative in vitro synergy data for Grazoprevir with other NS5A inhibitors like Daclatasvir, Ledipasvir, and Pibrentasvir are limited, their individual potent pangenotypic profiles suggest a strong potential for effective combination therapy. Further head-to-head in vitro studies would be valuable to fully elucidate the comparative synergistic potential of these combinations and guide the development of future HCV treatment regimens. The experimental protocols provided in this guide offer a framework for conducting such comparative assessments.
References
- 1. Safety and efficacy of elbasvir/grazoprevir for the treatment of chronic hepatitis C: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elbasvir-Grazoprevir Zepatier - Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 6. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Three Dimensional Synergistic Analyses of Percentage Versus Logarithmic Data in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequencing of hepatitis C virus for detection of resistance to direct‐acting antiviral therapy: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Emergence and Persistence of Resistance-Associated Substitutions in HCV GT3 Patients Failing Direct-Acting Antivirals [frontiersin.org]
- 12. Characterization of hepatitis C virus resistance to grazoprevir reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatitis C resistance to NS5A inhibitors: Is it going to be a problem? - PMC [pmc.ncbi.nlm.nih.gov]
Grazoprevir Potassium Salt: A Comparative Analysis of Efficacy Across HCV Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Grazoprevir (B560101) potassium salt against various Hepatitis C Virus (HCV) subtypes. Its performance is evaluated alongside other key NS3/4A protease inhibitors, supported by experimental data to inform research and drug development efforts.
Grazoprevir is a potent, second-generation, macrocyclic inhibitor of the HCV NS3/4A protease, an enzyme critical for viral replication.[1][2] It exhibits broad activity across multiple HCV genotypes and maintains efficacy against many variants that are resistant to first-generation protease inhibitors.[1]
Comparative Efficacy of NS3/4A Protease Inhibitors
The in vitro potency of Grazoprevir and other NS3/4A protease inhibitors is commonly assessed through enzyme inhibition assays (measuring Ki) and cell-based replicon assays (measuring EC50). These metrics provide a quantitative measure of the drug's effectiveness in inhibiting viral replication.
In Vitro Potency (Ki) Against HCV NS3/4A Protease of Different Genotypes
| Drug | Genotype 1a (Ki, nM) | Genotype 1b (Ki, nM) | Genotype 2a (Ki, nM) | Genotype 2b (Ki, nM) | Genotype 3a (Ki, nM) |
| Grazoprevir | 0.01 | 0.01 | 0.08 | 0.15 | 0.90 |
| Glecaprevir | - | - | - | - | - |
| Voxilaprevir | - | - | - | - | - |
| Paritaprevir | - | 0.09 (GT4a) | - | - | - |
In Vitro Efficacy (EC50) in HCV Replicon Assays
| Drug | Genotype 1a (EC50, nM) | Genotype 1b (EC50, nM) | Genotype 2a (EC50, nM) | Genotype 3a (EC50, nM) | Genotype 4a (EC50, nM) | Genotype 5a (EC50, nM) | Genotype 6a (EC50, nM) |
| Grazoprevir | 2 | 0.5 | 2 | Less potent | - | - | - |
| Voxilaprevir | 0.33-6.1 (pangenotypic) | 0.33-6.1 (pangenotypic) | 0.33-6.1 (pangenotypic) | 0.33-6.1 (pangenotypic) | 0.33-6.1 (pangenotypic) | 0.33-6.1 (pangenotypic) | 0.33-6.1 (pangenotypic) |
| Paritaprevir | - | - | - | - | 0.09 | - | - |
EC50 values represent the concentration of a drug that is required for 50% inhibition in cell culture.[3][4][5] Grazoprevir is noted to be less potent against genotype 3a.[6]
Clinical Efficacy: Sustained Virologic Response (SVR)
Clinical trial data provides the ultimate measure of a drug's efficacy in patients. SVR, typically measured 12 weeks after the end of treatment (SVR12), is the primary endpoint for HCV therapies and is considered a curative outcome.
| Drug Combination | Genotype 1 | Genotype 2 | Genotype 3 | Genotype 4 | Genotype 5 | Genotype 6 |
| Elbasvir/Grazoprevir | 92-99% | - | - | 95-100% | - | - |
| Glecaprevir/Pibrentasvir | 97-100% | 96-100% | 83-94% | 100% | 98% | 98% |
| Sofosbuvir/Velpatasvir/Voxilaprevir | 98.1% (GT1a), 95.8% (GT1b) | 100% | 96.3% | 100% | - | - |
| Ombitasvir/Paritaprevir/Ritonavir (+/- Dasabuvir) | 91.8-98.3% (GT1b) | - | - | 90.9-100% | - | - |
SVR12 rates are sourced from various clinical trials.[7][8][9][10][11][12][13][14] Efficacy can vary based on patient characteristics such as prior treatment experience and presence of cirrhosis.
Resistance Profile
The genetic diversity of HCV can lead to the selection of resistance-associated substitutions (RASs) that reduce the susceptibility to antiviral drugs. Grazoprevir maintains potent activity against many clinically relevant RASs, including the common Q80K polymorphism in genotype 1a that affects some other protease inhibitors.[6] However, substitutions at amino acid positions 155, 156, or 168 in the NS3 protease can confer resistance.[2] The combination of Grazoprevir with an NS5A inhibitor like Elbasvir presents a high genetic barrier to the development of resistance.[15]
Experimental Protocols
HCV Replicon Assay
The HCV replicon system is a cornerstone for in vitro evaluation of HCV inhibitors. It utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously.[16]
Methodology:
-
Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded into 96-well plates in a suitable growth medium.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., Grazoprevir potassium salt). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a defined period (typically 48-72 hours) to allow for HCV RNA replication and the antiviral effect of the compound to manifest.
-
Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV RNA is quantified using real-time reverse transcription-polymerase chain reaction (qRT-PCR).
-
Data Analysis: The EC50 value is calculated by plotting the percentage of HCV RNA inhibition against the compound concentration.
NS3/4A Protease Enzyme Inhibition Assay
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of the purified HCV NS3/4A protease.
Methodology:
-
Reaction Setup: The assay is typically performed in a 384-well plate format. The reaction mixture contains a buffered solution (e.g., 50 mM HEPES, pH 7.4), a fluorogenic substrate, and the purified recombinant NS3/4A protease enzyme.[17]
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., Grazoprevir) are added to the wells.
-
Enzyme Addition: The reaction is initiated by the addition of the NS3/4A protease.
-
Incubation and Detection: The reaction is incubated at a controlled temperature (e.g., 37°C). The cleavage of the fluorogenic substrate by the active protease results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is determined, and the concentration of the inhibitor that causes 50% inhibition (IC50) is calculated. The inhibitor constant (Ki) can be further derived from this data.
Visualizations
Caption: Simplified HCV Replication Cycle in a Hepatocyte.
Caption: Mechanism of Action of Grazoprevir.
Caption: Drug Discovery Workflow for HCV Protease Inhibitors.
References
- 1. Characterization of hepatitis C virus resistance to grazoprevir reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hepatitis C Virus Genotype 4 Resistance and Subtype Demographic Characterization of Patients Treated with Ombitasvir plus Paritaprevir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of elbasvir/grazoprevir for the treatment of chronic hepatitis C: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA Hepatitis Update - Approval of Zepatier for treatment of chronic hepatitis C genotypes 1 and 4 [natap.org]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of glecaprevir/pibrentasvir in patients with HCV genotype 5/6: An integrated analysis of phase 2/3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Executive Summary - Clinical Review Report: Sofosbuvir / Velpatasvir / Voxilaprevir (Vosevi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Ombitasvir/Paritaprevir/Ritonavir Plus Dasabuvir in Treating HCV Genotypes 1 and 4 in Patients with Advanced Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of paritaprevir/ritonavir, ombitasvir, and dasabuvir with ribavirin for the treatment of HCV genotype 1b compensated cirrhosis in patients aged 70 years or older - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Grazoprevir Potassium Salt: A Procedural Guide
As a leading resource for laboratory safety and chemical management, we provide this essential guidance for the proper handling and disposal of Grazoprevir potassium salt (CAS No. 1206524-86-8). Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
This compound is an active pharmaceutical ingredient (API). While a specific Safety Data Sheet (SDS) from MedChemExpress classifies the pure substance as not hazardous, pharmaceutical waste is subject to stringent environmental regulations.[1] The U.S. Environmental Protection Agency (EPA) prohibits the practice of "sewering" (flushing down a drain or toilet) of any hazardous waste pharmaceuticals.[2][3] Therefore, all waste containing this compound must be managed as regulated chemical waste.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure all relevant personnel are familiar with the following safety protocols. This information is derived from standard practices for handling chemical compounds in a laboratory setting.
| Parameter | Guideline | Source/Rationale |
| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, protective gloves (e.g., nitrile), and an impervious lab coat. A suitable respirator should be used if generating dust. | [1] |
| Ventilation | Handle the material in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. | [1][4] |
| Spill Management | In case of a spill, prevent the substance from entering drains or waterways.[1] Absorb solutions with an inert material (e.g., diatomite, universal binders). For solid spills, sweep up carefully to avoid dust formation. Decontaminate the area with alcohol and dispose of all cleanup materials as hazardous waste.[1][5] | |
| Incompatibilities | Keep waste separate from strong acids/alkalis and strong oxidizing/reducing agents.[1] |
Detailed Disposal Protocol
This step-by-step protocol outlines the required procedure for the compliant disposal of this compound from a laboratory setting.
Objective: To safely collect, label, and dispose of this compound waste in accordance with federal, state, and local regulations.[1]
Materials:
-
Designated, sealable, and properly labeled hazardous waste container.
-
Personal Protective Equipment (PPE) as specified above.
-
Waste accumulation log.
-
Spill cleanup kit.
Procedure:
-
Waste Identification and Segregation:
-
Identify all materials contaminated with this compound. This includes expired or unused pure compounds, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
-
Waste Collection:
-
Place all solid waste directly into a designated hazardous waste container.
-
For solutions, use a designated liquid waste container.
-
Ensure containers are compatible with the chemical and are in good condition. Keep containers closed except when adding waste.
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
List all chemical constituents by their full name (i.e., "this compound") and their approximate concentrations.
-
Record the accumulation start date (the date the first piece of waste is added to the container).
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area must be secure and clearly marked.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Arranging for Final Disposal:
-
Once the container is full or the accumulation time limit is reached (as per institutional and RCRA guidelines), contact your institution's EHS department.
-
The EHS department will arrange for pickup by a licensed hazardous waste disposal contractor.
-
The final disposal method will likely be incineration at a permitted facility, which is the EPA's recommended method for many pharmaceutical wastes.[6]
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and disposal date, as required by your institution and regulatory agencies.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Grazoprevir Potassium Salt
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Grazoprevir potassium salt, including detailed operational and disposal plans to foster a secure research environment.
This compound, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, is a key component in antiviral research and development.[1][2][3][4][5] While the pure substance is not classified as a hazardous mixture, formulations containing Grazoprevir may present hazards such as potential organ damage through prolonged or repeated exposure and the risk of combustible dust formation.[6][7][8] Therefore, a consistently cautious approach to handling is recommended.
Hazard Identification and Safety Recommendations
A thorough understanding of the potential hazards is the first step toward safe handling. While one safety data sheet (SDS) indicates that this compound is not a hazardous substance, another for a "Grazoprevir Formulation" warns of potential damage to the liver and testes with prolonged or repeated oral exposure.[6][7][8] It is also noted that it may form explosive dust-air mixtures.[7][8]
| Hazard | Description |
| Target Organ Toxicity | May cause damage to the liver and testes through prolonged or repeated oral exposure (for formulations).[7][8] |
| Combustible Dust | Fine dust dispersed in the air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.[7][8] |
| Irritation | May cause irritation to the eyes, respiratory system, and skin.[9] Dust contact with the eyes can lead to mechanical irritation.[7] |
Personal Protective Equipment (PPE) Protocol
The consistent use of appropriate personal protective equipment is the most critical barrier between the researcher and potential exposure. The following PPE is mandatory when handling this compound in any form.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields.[6] |
| Hand Protection | Protective Gloves | Use gloves tested and approved under appropriate government standards.[9] Consider double gloving for enhanced protection.[10] |
| Body Protection | Impervious Clothing | Laboratory coat or other protective clothing to prevent skin contact.[6] |
| Respiratory Protection | Respirator | A suitable respirator, such as a dust mask, should be used when handling the powder form to avoid inhalation of dust and aerosols.[6][9] |
Operational Plan for Safe Handling and Storage
A systematic approach to handling and storage minimizes the risk of exposure and accidents.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[6] Use of a fume hood or other local exhaust ventilation is recommended to control airborne levels.[10][11]
-
Safety Stations: Ensure that an accessible safety shower and eye wash station are available in the immediate work area.[6]
Handling Procedures
-
Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing.[6][12]
-
Minimize Dust: Take precautions to minimize the generation of dust and aerosols.[6][10] Avoid actions such as clearing dust from surfaces with compressed air.[10]
-
Grounding: For bulk transfer of the powder, use equipment that is electrically grounded and bonded to prevent static electricity accumulation, which could ignite suspended dust.[8][10]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.
Storage Conditions
-
Container: Keep the container tightly sealed.[6]
-
Temperature: Recommended storage temperature is 4°C for the sealed substance.[6] If in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[6]
-
Environment: Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[6]
-
Incompatibilities: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[6]
Emergency and Disposal Plan
Preparedness for accidental spills and a clear disposal protocol are essential components of a comprehensive safety plan.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.[6] |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes and seek medical attention.[6][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[6] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[6] |
Spill Response Workflow
In the event of a spill, follow a structured response to ensure safety and proper containment.
Disposal
-
Regulatory Compliance: Dispose of the substance and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[6]
-
Packaging: Dispose of as unused product in suitable, closed containers.[9]
By adhering to these safety protocols and operational plans, researchers can confidently handle this compound while minimizing risks and ensuring a safe and productive laboratory environment.
References
- 1. This compound (MK-5172 potassium salt) [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. merck.com [merck.com]
- 8. merck.com [merck.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. merck.com [merck.com]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. apexbt.com [apexbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
